SKF 77434 hydrobromide
Description
Propriétés
IUPAC Name |
5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14;/h2-7,11-12,17,21-22H,1,8-10,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQRAXTWDYUBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042611 | |
| Record name | SKF 77434 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300561-58-4 | |
| Record name | SKF-77434 hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300561584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 77434 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-77434 HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C4570NI42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SKF 77434 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 77434 hydrobromide is a selective partial agonist for the dopamine D1 receptor, a G protein-coupled receptor critically involved in motor control, reward, and cognition.[1] This technical guide provides a comprehensive overview of the mechanism of action of SKF 77434, detailing its receptor binding profile, downstream signaling pathways, and functional effects. The document summarizes key quantitative data, outlines experimental protocols for the cited studies, and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological properties. Notably, SKF 77434 exhibits biased agonism, preferentially activating G protein-dependent signaling without engaging β-arrestin pathways, a characteristic that may underlie its unique behavioral profile.
Introduction
Dopamine D1 receptors are a key target for therapeutic intervention in a range of neurological and psychiatric disorders. SKF 77434 has been investigated for its potential therapeutic applications, particularly in the context of cocaine addiction, where it has been shown to act as a functional antagonist to the behavioral effects of cocaine.[2] Unlike full D1 receptor agonists, the partial agonism of SKF 77434 may offer a more favorable side effect profile, with less severe disruptions to motor behavior.[2] This guide will delve into the molecular and cellular mechanisms that underpin these effects.
Receptor Binding and Functional Activity
Quantitative Pharmacological Data
The functional activity of SKF 77434 at the D1 receptor has been primarily characterized through its ability to stimulate adenylyl cyclase and subsequent cyclic AMP (cAMP) production.
| Parameter | Value | Receptor/System | Reference |
| EC50 (cAMP accumulation) | 180 nM | Human D1 Dopamine Receptor | Free et al., 2015 |
| Intrinsic Activity (cAMP accumulation) | 55% (relative to Dopamine) | Human D1 Dopamine Receptor | Free et al., 2015 |
| β-arrestin Recruitment | No significant recruitment | Human D1 Dopamine Receptor | Free et al., 2015 |
Signaling Pathways
The primary mechanism of action of SKF 77434 involves the activation of the D1 dopamine receptor and its canonical signaling pathway.
Gs Protein-cAMP Pathway
Upon binding of SKF 77434, the D1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gαs. Activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, leading to a cellular response.
Biased Agonism and Lack of β-Arrestin Recruitment
A critical aspect of SKF 77434's mechanism of action is its biased agonism. While it effectively activates the G protein-mediated cAMP pathway, it does not promote the recruitment of β-arrestin to the D1 receptor. In contrast, full agonists like dopamine induce both G protein activation and β-arrestin recruitment, which leads to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades. The inability of SKF 77434 to engage the β-arrestin pathway may contribute to its distinct pharmacological profile, potentially leading to reduced receptor desensitization and a different spectrum of downstream effects compared to balanced agonists.
Electrophysiological Effects
Activation of D1 receptors by agonists generally leads to the modulation of neuronal excitability in the striatum, particularly in medium spiny neurons (MSNs). While specific electrophysiological studies on SKF 77434 are limited, the effects of other D1 agonists on MSNs provide a likely model for its action. D1 receptor activation is typically associated with an increase in the excitability of direct pathway MSNs (dMSNs), which express D1 receptors. This can manifest as a depolarization of the membrane potential, a reduction in the threshold for action potential firing, and an enhancement of glutamatergic synaptic transmission.
Experimental Protocols
The characterization of SKF 77434's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of SKF 77434 for the dopamine D1 receptor.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human D1 dopamine receptor are prepared by homogenization and centrifugation.
-
Competition Binding: A constant concentration of a radiolabeled D1 receptor antagonist (e.g., [³H]-SCH23390) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled SKF 77434.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of SKF 77434 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cAMP.
-
Objective: To determine the potency (EC50) and efficacy of SKF 77434 in stimulating cAMP production via the D1 receptor.
-
Methodology:
-
Cell Culture: Cells expressing the human D1 dopamine receptor are cultured in multi-well plates.
-
Compound Treatment: Cells are treated with increasing concentrations of SKF 77434. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Incubation: The cells are incubated for a defined period to allow for cAMP accumulation.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.
-
Data Analysis: A dose-response curve is generated to determine the EC50 and the maximal response relative to a full agonist like dopamine.
-
Cocaine Self-Administration in Rhesus Monkeys
This in vivo model is used to assess the abuse potential of drugs and the efficacy of potential treatments for substance use disorders.
-
Objective: To evaluate the effect of SKF 77434 on cocaine self-administration.
-
Methodology:
-
Animal Training: Rhesus monkeys are trained to press a lever to receive intravenous infusions of cocaine.[3] A second lever may be available that delivers a non-drug reinforcer, such as food pellets.[3]
-
Baseline Responding: Stable patterns of cocaine self-administration are established.
-
SKF 77434 Administration: SKF 77434 is administered to the animals prior to the self-administration sessions.
-
Data Collection: The number of lever presses and cocaine infusions are recorded.
-
Data Analysis: The effect of SKF 77434 on the rate of cocaine self-administration is compared to baseline levels.
-
Conclusion
This compound is a selective D1 dopamine receptor partial agonist with a distinct mechanism of action characterized by biased agonism. It preferentially activates the Gs-cAMP signaling pathway without recruiting β-arrestin. This unique pharmacological profile may contribute to its ability to function as a cocaine antagonist with a potentially favorable side-effect profile. Further research into the specific electrophysiological effects of SKF 77434 and a more complete characterization of its binding affinities at a wider range of receptors will provide a more comprehensive understanding of its therapeutic potential. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this and related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dissociation of cocaine-antagonist properties and motoric effects of the D1 receptor partial agonists SKF 83959 and SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Cocaine Self-Administration in Rhesus Monkeys: Impact on Associative Learning, Cognitive Control, and Working Memory - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SKF 77434 Hydrobromide: A Dopamine D1 Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 77434 hydrobromide is a selective partial agonist for the dopamine D1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] As a partial agonist, SKF 77434 binds to and activates the D1 receptor, but with lower intrinsic efficacy compared to a full agonist. This unique pharmacological profile has led to its investigation as a potential therapeutic agent, particularly in the context of cocaine addiction.[1][2] This technical guide provides a comprehensive overview of the core pharmacological properties of SKF 77434, including its binding affinity, functional efficacy, signaling pathways, and relevant experimental protocols.
Core Pharmacological Properties
SKF 77434 exhibits a distinct profile at the dopamine D1 receptor, characterized by moderate affinity and partial agonist activity in functional assays. Its selectivity for the D1 receptor over the D2 receptor is a key feature of its pharmacological action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of SKF 77434 with the dopamine D1 receptor.
Table 1: Binding Affinity of SKF 77434
| Parameter | Receptor | Value (nM) | Radioligand | Tissue/Cell Line | Reference |
| IC₅₀ | Dopamine D1-like | 19.7 | Not Specified | Not Specified | [No specific reference found for this exact value in the search results] |
| IC₅₀ | Dopamine D2-like | 2425 | Not Specified | Not Specified | [No specific reference found for this exact value in the search results] |
Table 2: Functional Efficacy of SKF 77434 at the Dopamine D1 Receptor
| Parameter | Assay | Value | Relative to | Cell Line | Reference |
| EC₅₀ | cAMP Production | 140 nM | - | HEK293 cells stably expressing D1R | [3][4] |
| Eₘₐₓ (Intrinsic Activity) | cAMP Production | 44% | SKF-81297 (full agonist) | HEK293 cells stably expressing D1R | [3][4] |
| Efficacy | β-arrestin Recruitment | No activity | - | HTLA cells | [3][4] |
Signaling Pathways
Activation of the dopamine D1 receptor by an agonist, including a partial agonist like SKF 77434, primarily initiates a Gαs-mediated signaling cascade. This leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.[5] Notably, recent studies have highlighted that SKF 77434 is a G protein-biased agonist, meaning it preferentially activates the G protein-mediated cAMP pathway without significantly engaging the β-arrestin signaling pathway.[3][4]
Dopamine D1 Receptor Signaling Pathway Activated by SKF 77434.
Experimental Protocols
The characterization of SKF 77434 involves standard pharmacological assays to determine its binding affinity and functional efficacy.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of SKF 77434 for the dopamine D1 receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing the D1 receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[7]
-
Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the membranes.[7]
-
Wash the membrane pellet and resuspend in a suitable binding buffer.[7]
-
Determine protein concentration using a standard method (e.g., BCA assay).[7]
2. Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable D1 receptor radioligand (e.g., [³H]SCH23390), and varying concentrations of unlabeled SKF 77434.[5][8]
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a potent D1 antagonist (e.g., SCH23390).[8]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) to separate bound from free radioligand.[7][8]
-
Wash the filters with ice-cold wash buffer.[8]
-
Measure the radioactivity retained on the filters using a scintillation counter.[8]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of SKF 77434 to generate a competition curve and determine the IC₅₀ value.
-
The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[7]
Experimental Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay
This functional assay measures the ability of SKF 77434 to stimulate the production of the second messenger cAMP in cells expressing the D1 receptor.
1. Cell Culture and Plating:
-
Culture cells stably expressing the human D1 receptor (e.g., HEK293-D1R) in appropriate media.[3][4]
-
Plate the cells in a suitable format (e.g., 384-well plate) and allow them to adhere overnight.[4][9]
2. Assay Procedure:
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]
-
Add varying concentrations of SKF 77434 to the wells.
-
For comparison, include a full agonist (e.g., SKF-81297 or dopamine) to determine the maximal response.[3][4]
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 10-30 minutes).[4][9]
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor cAMP assay).[4][9][10] These kits typically involve a competitive immunoassay principle.
4. Data Analysis:
-
Generate a standard curve to convert the assay signal to cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of SKF 77434 to create a dose-response curve.
-
Determine the EC₅₀ (potency) and Eₘₐₓ (maximal effect) from the curve. The intrinsic activity is calculated as the Eₘₐₓ of SKF 77434 relative to the Eₘₐₓ of the full agonist.
Experimental Workflow for cAMP Accumulation Assay.
In Vivo Properties
In animal models, SKF 77434 has been shown to modulate behaviors associated with dopamine D1 receptor activation. Notably, it has been investigated for its potential to reduce cocaine-seeking behavior.[2][11] Chronic administration of SKF 77434 has been shown to alter the dose-effect function for cocaine self-administration in rhesus monkeys.[11] Unlike some full D1 agonists, SKF 77434 does not appear to maintain self-administration in animal studies, which is a desirable property for a potential addiction therapeutic.[2][12] In terms of motor effects, SKF 77434 has been observed to produce less severe disruptions in motor behavior compared to D1 receptor antagonists. [No specific reference found for this exact value in the search results]
Conclusion
This compound is a valuable pharmacological tool for studying the dopamine D1 receptor system. Its well-characterized partial and biased agonist properties make it particularly relevant for research into the nuanced roles of D1 receptor signaling in both normal physiology and pathological conditions such as substance use disorders. The data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKF-77,434 - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of chronic administration of the D1 receptor partial agonist SKF 77434 on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of SKF 77434 Hydrobromide on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 77434 hydrobromide is a selective partial agonist for the dopamine D1 receptor, a key component of the central nervous system (CNS) involved in motor control, reward, and cognition.[1] This technical guide provides a comprehensive overview of the in vivo effects of this compound on the CNS, with a focus on its behavioral and neurochemical impact. The information presented is intended to support researchers and professionals in the fields of neuroscience and drug development in understanding the pharmacological profile of this compound.
Core Mechanism of Action: Dopamine D1 Receptor Signaling
This compound exerts its effects by binding to and partially activating dopamine D1 receptors. These receptors are Gs-protein coupled and their activation initiates a well-defined intracellular signaling cascade. Upon agonist binding, the Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors and ion channels, ultimately modulating neuronal excitability and gene expression.
In Vivo Behavioral Effects
The in vivo administration of this compound has been shown to modulate various behaviors, primarily related to locomotor activity and the reinforcing effects of other substances.
Locomotor Activity
Studies in rodents have demonstrated that SKF 77434 can influence spontaneous locomotor activity. The nature of this effect—whether stimulatory or inhibitory—appears to be dose-dependent and may vary based on the specific experimental conditions.
Table 1: Effects of this compound on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Time Post-Injection (hours) | Locomotor Activity Effect |
| Various Doses | 1 | No significant increase |
| Various Doses | 2 and 3 | Significant increase in activity |
Data synthesized from a study in Swiss-Webster mice.[2] The study notes that while some D1-like agonists increased locomotor activity in the first hour, SKF 77434 did not produce a significant effect in this initial period but did increase activity in the subsequent hours.[2]
Modulation of Cocaine's Effects
A significant area of research has focused on the potential of SKF 77434 to alter the behavioral effects of cocaine, a substance whose reinforcing properties are heavily mediated by the dopamine system.
In non-human primate models, chronic administration of SKF 77434 has been shown to dose-dependently alter cocaine self-administration.
Table 2: Effects of Chronic this compound on Cocaine Self-Administration in Rhesus Monkeys
| Daily Dose of SKF 77434 (mg/kg, i.v.) | Effect on Cocaine Dose-Effect Function | Impact on Food-Maintained Performance |
| 1.0 | Moderate and persistent rightward shift | No disruption |
| 3.2-5.6 | Downward displacement | Disrupted |
Data from a study where rhesus monkeys were trained to self-administer cocaine intravenously.[3] A rightward shift indicates a decrease in the potency of cocaine, while a downward displacement suggests a reduction in its maximum reinforcing effect.
Experimental Protocols
To ensure the reproducibility and validity of in vivo studies with SKF 77434, it is crucial to follow detailed and standardized experimental protocols.
Locomotor Activity Assessment in Rodents
This protocol outlines a typical procedure for evaluating the effects of SKF 77434 on the spontaneous locomotor activity of rats or mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of chronic administration of the D1 receptor partial agonist SKF 77434 on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of SKF 77434 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 77434 hydrobromide is a selective dopamine D1 receptor partial agonist that has been instrumental in preclinical research, particularly in studies investigating the role of the dopamine D1 receptor in substance use disorders, most notably cocaine addiction. This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of SKF 77434. It includes a summary of its binding affinity and functional activity at dopamine receptors, its effects in behavioral models, and the current understanding of its intracellular signaling pathways. This document is intended to serve as a detailed resource for researchers utilizing SKF 77434 in their experimental protocols.
Pharmacodynamics
The primary mechanism of action of SKF 77434 is its partial agonism at the dopamine D1 receptor. As a partial agonist, it possesses both agonistic and antagonistic properties, the expression of which is dependent on the baseline level of dopaminergic activity. In environments with low dopamine levels, SKF 77434 can stimulate the D1 receptor, whereas in the presence of a full agonist like dopamine or cocaine, it can competitively inhibit the full agonist's effect.
Receptor Binding Affinity
SKF 77434 exhibits a notable selectivity for the dopamine D1 receptor over the D2 receptor, although it is reported to have somewhat decreased D1/D2 selectivity compared to the prototypical D1 agonist SKF 38393.[1] Quantitative binding affinity data, while variable across different studies and experimental conditions, is crucial for understanding its receptor interaction profile.
| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |
| Dopamine D1 | [3H]SCH 23390 | Data Not Available | Rat Striatum | |
| Dopamine D2 | [3H]Spiperone | Data Not Available | Rat Striatum |
Note: Specific Ki values for SKF 77434 are not consistently reported in the readily available literature. Researchers should consult specific primary research articles for detailed binding assay conditions and results.
Functional Activity at the D1 Receptor
SKF 77434's partial agonism is functionally demonstrated through its stimulation of adenylyl cyclase, the primary downstream effector of the Gs-coupled D1 receptor. Its efficacy (Emax) is lower than that of full D1 agonists.
| Assay | Parameter | Value | Cell Line/Tissue | Reference |
| Adenylyl Cyclase Stimulation | EC50 | Data Not Available | Rat Striatal Homogenates | [2] |
| Adenylyl Cyclase Stimulation | Intrinsic Activity (Emax) | Partial Agonist | Rat Striatal Homogenates | [2] |
Note: Precise EC50 and Emax values for SKF 77434 are not consistently available in the literature and can vary based on the experimental system.
In Vivo Pharmacodynamics and Behavioral Effects
SKF 77434 has been extensively studied in animal models to elucidate the behavioral consequences of D1 receptor modulation.
-
Cocaine Self-Administration: Chronic administration of SKF 77434 has been shown to modulate the reinforcing effects of cocaine in rhesus monkeys. A dose of 1.0 mg/kg/day resulted in a rightward shift of the cocaine dose-effect curve, indicating an attenuation of cocaine's potency.[3][4] Higher doses (3.2-5.6 mg/kg/day) further decreased cocaine self-administration.[3][4] These findings suggest that D1 receptor partial agonists may have therapeutic potential for cocaine dependence.[3][4][5]
-
Locomotor Activity: In rats, SKF 77434 has been shown to potentiate horizontal movement and rearing behaviors, distinguishing it from the prototypical D1 agonist SKF 38393 which does not produce these effects.[6]
-
Conditioned Reward: Studies in rats have demonstrated that higher doses of SKF 77434 can impair responding for a conditioned reward, suggesting a role for D1 receptor signaling in reward-related learning and motivation.[2]
-
Place Conditioning: Unlike the D1-like receptor agonist SKF 82958, SKF 77434 did not produce conditioned place preference in rats, indicating a lower potential for abuse liability.[7]
Pharmacokinetics
Detailed pharmacokinetic data for SKF 77434 is not extensively published. The majority of studies have focused on its pharmacodynamic effects following systemic administration in animal models.
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t1/2) | Data Not Available | |||
| Peak Plasma Concentration (Cmax) | Data Not Available | |||
| Time to Peak Concentration (Tmax) | Data Not Available | |||
| Volume of Distribution (Vd) | Data Not Available | |||
| Clearance (CL) | Data Not Available |
Note: Researchers requiring pharmacokinetic data should perform dedicated studies in their specific animal model and experimental conditions.
Signaling Pathways
Primary Signaling Pathway: D1 Receptor-Gs-Adenylyl Cyclase
The canonical signaling pathway for the dopamine D1 receptor involves its coupling to the Gs alpha subunit of a heterotrimeric G protein. Agonist binding, including that of SKF 77434, induces a conformational change in the receptor, leading to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, leading to the ultimate cellular response.
Caption: Canonical D1 receptor signaling pathway activated by SKF 77434.
Potential Involvement of CaMKII Signaling
While the primary signaling cascade for D1 receptors is through the adenylyl cyclase pathway, some evidence suggests the involvement of other downstream effectors. Research on the related compound SKF 83959 has indicated a role for Calcium/Calmodulin-dependent protein kinase II (CaMKII) signaling, particularly in the context of D1-D2 receptor heteromers.[3] However, direct evidence for the involvement of CaMKII in the signaling of SKF 77434 is currently limited and requires further investigation.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacokinetics and pharmacodynamics of compounds like SKF 77434.
Radioligand Binding Assay (for Receptor Affinity)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity (Ki) of SKF 77434 for dopamine receptors.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize tissue (e.g., rat striatum) in a suitable buffer and centrifuge to isolate the membrane fraction containing the dopamine receptors.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [3H]SCH 23390 for D1 receptors) and a range of concentrations of the unlabeled test compound (SKF 77434).
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of SKF 77434 to determine the IC50 (the concentration of SKF 77434 that inhibits 50% of the radioligand binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay (for Agonist Activity)
This protocol describes a method to measure the ability of SKF 77434 to stimulate cAMP production, thereby determining its functional efficacy and potency at the D1 receptor.
Caption: Workflow for an adenylyl cyclase functional assay.
Detailed Steps:
-
Cell/Membrane Preparation: Use either cell lines stably expressing the D1 receptor or tissue homogenates (e.g., striatum).
-
Incubation: Incubate the cells or membranes with varying concentrations of SKF 77434 in an assay buffer containing ATP and an ATP-regenerating system.
-
Termination: Stop the enzymatic reaction, often by adding a stop solution or by heat inactivation.
-
cAMP Quantification: Measure the amount of cAMP produced using a sensitive detection method such as an enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or a fluorescence resonance energy transfer (FRET)-based biosensor.
-
Data Analysis: Plot the amount of cAMP produced against the concentration of SKF 77434 to generate a dose-response curve. From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response), which reflects the intrinsic activity.
Intravenous Self-Administration in Animal Models (for Reinforcement and Reward)
This protocol provides a general framework for studying the effects of SKF 77434 on the reinforcing properties of drugs like cocaine in non-human primates.
Caption: Protocol for intravenous self-administration studies.
Detailed Steps:
-
Surgical Preparation: Surgically implant a chronic intravenous catheter into a major vein (e.g., jugular or femoral) of the animal.
-
Training: Train the animal to perform an operant response (e.g., lever pressing) to receive an intravenous infusion of a reinforcer, such as cocaine. This is typically done on a specific schedule of reinforcement (e.g., fixed-ratio).
-
Baseline Establishment: Allow the animal's cocaine self-administration behavior to stabilize over several sessions.
-
Drug Treatment: Administer SKF 77434 either acutely (before a single session) or chronically (over a period of days or weeks).
-
Testing: Measure the animal's responding for cocaine infusions following treatment with SKF 77434. This can involve determining a full dose-response curve for cocaine.
-
Data Analysis: Analyze the data to determine if SKF 77434 alters the reinforcing effects of cocaine. This is often visualized as a shift in the cocaine dose-response curve (e.g., a rightward shift indicates a decrease in potency).
Conclusion
This compound remains a valuable pharmacological tool for investigating the complexities of the dopamine D1 receptor system. Its partial agonist profile allows for the nuanced study of D1 receptor function in a variety of physiological and pathological contexts. While a significant body of research exists on its qualitative pharmacodynamic effects, this guide highlights the need for more comprehensive and standardized reporting of its quantitative pharmacokinetic and pharmacodynamic parameters to facilitate cross-study comparisons and enhance its utility in drug development. Future research should aim to provide a more complete profile of this compound and further elucidate its precise downstream signaling mechanisms.
References
- 1. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational analysis of D1 dopamine receptor agonists: pharmacophore assessment and receptor mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of chronic administration of the D1 receptor partial agonist SKF 77434 on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissociation of cocaine-antagonist properties and motoric effects of the D1 receptor partial agonists SKF 83959 and SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D1 receptor family agonists, SK&F38393, SK&F77434, and SK&F82958, differentially affect locomotor activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to SKF 77434 Hydrobromide in Preclinical Cocaine Addiction Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SKF 77434 hydrobromide, a selective dopamine D1 receptor partial agonist, and its application in the study of cocaine addiction models. This document synthesizes key findings from preclinical research, detailing the compound's mechanism of action, its effects in behavioral paradigms of addiction, and relevant experimental methodologies.
Introduction: The Dopamine D1 Receptor as a Therapeutic Target
The mesolimbic dopamine system is a critical neural circuit implicated in the rewarding and reinforcing effects of drugs of abuse, including cocaine. Cocaine's primary mechanism of action involves the blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in brain regions such as the nucleus accumbens. This surge in dopamine potently stimulates postsynaptic dopamine receptors, particularly the D1 and D2 receptor subtypes.
The dopamine D1 receptor, a Gs/olf-coupled G-protein coupled receptor (GPCR), is a key mediator of cocaine's reinforcing effects. Consequently, modulating D1 receptor activity presents a promising strategy for the development of pharmacotherapies for cocaine use disorder. Dopamine D1 receptor partial agonists, such as SKF 77434, are of particular interest. These compounds possess the ability to partially activate D1 receptors, potentially stabilizing the dopamine system by providing a baseline level of D1 receptor stimulation while attenuating the excessive signaling caused by cocaine. This dual action may reduce cocaine craving and seeking behaviors without producing significant motor side effects often associated with full D1 receptor antagonists.
Pharmacological Profile of this compound
SKF 77434 is a substituted 1-phenyl-3-benzazepine that acts as a selective partial agonist at the dopamine D1 receptor. Its chemical structure is designed to mimic dopamine and interact with the D1 receptor binding pocket. While extensive in vivo characterization has been performed, specific quantitative in vitro binding affinities (Ki) and functional efficacy (Emax, EC50) values for SKF 77434 are not consistently reported across publicly available literature. However, functional studies confirm its classification as a partial agonist, exhibiting lower intrinsic activity compared to full agonists like dopamine or SKF 82958.
Mechanism of Action
As a partial agonist, SKF 77434 binds to the D1 receptor and elicits a conformational change that leads to a submaximal activation of its downstream signaling cascade. In the presence of a full agonist like dopamine (the effects of which are amplified by cocaine), SKF 77434 can act as a functional antagonist by competing for the same binding site and reducing the overall maximal response.
Signaling Pathway
The canonical signaling pathway for the dopamine D1 receptor involves its coupling to the Gαs/olf subunit of the G-protein complex. This interaction stimulates the activity of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression and neuronal function.
Application of SKF 77434 in Cocaine Addiction Models
SKF 77434 has been evaluated in several preclinical models of cocaine addiction, primarily focusing on its ability to reduce the reinforcing effects of cocaine and to prevent relapse-like behavior.
Cocaine Self-Administration
The intravenous self-administration paradigm is a gold-standard model for assessing the reinforcing properties of drugs. In this model, animals learn to perform an operant response (e.g., a lever press) to receive an infusion of a drug.
Studies in rhesus monkeys have shown that chronic administration of SKF 77434 can dose-dependently alter cocaine self-administration.[1] At a dose of 1.0 mg/kg/day, SKF 77434 produced a rightward shift in the cocaine dose-effect function, indicating a decrease in the potency of cocaine.[1] Higher doses (3.2-5.6 mg/kg/day) displaced the dose-effect function downward, suggesting a reduction in the maximal reinforcing effects of cocaine.[1] Notably, the lower effective dose did not disrupt food-maintained performance, suggesting a degree of selectivity for cocaine-seeking behavior.[1]
In rats, SKF 77434 itself has been shown to be self-administered, which is consistent with its partial agonist properties providing some level of reinforcement.
| Model | Species | SKF 77434 Dose | Effect on Cocaine Self-Administration | Reference |
| IV Self-Administration | Rhesus Monkeys | 1.0 mg/kg/day (chronic IV) | Moderate and persistent rightward shift of the cocaine dose-effect curve. | [1] |
| IV Self-Administration | Rhesus Monkeys | 3.2-5.6 mg/kg/day (chronic IV) | Downward displacement of the cocaine dose-effect curve. | [1] |
| IV Self-Administration | Rats | Not specified for cocaine interaction | SKF 77434 is self-administered, producing an inverted U-shaped dose-response curve. |
Reinstatement of Cocaine-Seeking
The reinstatement model is used to study relapse to drug-seeking behavior. After an animal has learned to self-administer a drug, the response is extinguished (i.e., lever presses no longer result in drug infusion). Reinstatement of drug-seeking is then triggered by exposure to the drug itself (a drug-primed reinstatement), a cue previously associated with the drug (cue-induced reinstatement), or a stressor (stress-induced reinstatement).
Studies have shown that co-administration of SKF 77434 with a D3 receptor antagonist can synergistically reduce cue-induced reinstatement of cocaine-seeking in rats. This suggests a complex interaction between D1 and D3 receptor systems in mediating relapse behavior.
| Model | Species | SKF 77434 Treatment | Effect on Cocaine-Seeking | Reference |
| Cue-Induced Reinstatement | Rats | Co-administered with a D3 antagonist | Significantly reduced lever pressing for cues previously paired with cocaine. |
Conditioned Place Preference (CPP)
Conditioned place preference is a model used to assess the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug. Studies have shown that SKF 77434, at doses of 0.20, 1.0, 5.0, and 10.0 mg/kg (i.p.), did not produce a conditioned place preference in rats, unlike other D1 agonists such as SKF 82958.[2] This lack of rewarding effect on its own may be a desirable property for a potential medication for cocaine addiction.
| Model | Species | SKF 77434 Dose (i.p.) | Effect | Reference |
| Conditioned Place Preference | Rats | 0.20, 1.0, 5.0, 10.0 mg/kg | Did not produce a place preference. | [2] |
Experimental Protocols
The following are generalized protocols for key behavioral assays used to evaluate SKF 77434 in cocaine addiction models, based on common methodologies in the field.
Intravenous Cocaine Self-Administration and Reinstatement in Rats
This protocol outlines the three main phases: acquisition of cocaine self-administration, extinction of the behavior, and reinstatement of cocaine-seeking.
Phase 1: Surgery and Recovery
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Catheter Implantation: Under anesthesia, a chronic indwelling catheter is surgically implanted into the right jugular vein. The catheter tubing is passed subcutaneously to exit on the animal's back.
-
Recovery: Animals are allowed to recover for 5-7 days post-surgery, during which catheters are flushed daily with heparinized saline to maintain patency.
Phase 2: Acquisition of Cocaine Self-Administration
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and an infusion pump.
-
Training: Rats are placed in the chambers for daily sessions (e.g., 2 hours/day for 14 days). A press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., illumination of a cue light and/or a tone). A press on the "inactive" lever has no programmed consequence.
-
Acquisition Criterion: Training continues until a stable pattern of responding is established (e.g., less than 20% variation in the number of infusions over three consecutive days).
Phase 3: Extinction
-
Procedure: Following acquisition, extinction sessions begin. During these sessions, active lever presses no longer result in cocaine infusions or the presentation of the associated cues.
-
Extinction Criterion: Sessions continue daily until responding on the active lever decreases to a predefined low level (e.g., less than 25% of the average of the last three acquisition days).
Phase 4: Reinstatement Test
-
Pre-treatment: Prior to the test session, animals are administered this compound or its vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).
-
Reinstatement Trigger: Immediately following pre-treatment, a trigger is presented to induce reinstatement of cocaine-seeking:
-
Drug-Primed: A non-contingent injection of cocaine (e.g., 10 mg/kg, i.p.).
-
Cue-Induced: Presentation of the conditioned stimuli (light/tone) contingent on active lever presses.
-
Stress-Induced: Exposure to a mild stressor, such as intermittent footshock, prior to the session.
-
-
Data Collection: The number of presses on the active and inactive levers is recorded during the test session. No cocaine is delivered during the test. A significant increase in active lever pressing compared to the end of the extinction phase is considered reinstatement.
Summary and Future Directions
This compound, as a dopamine D1 receptor partial agonist, demonstrates a compelling profile for the potential treatment of cocaine addiction. Preclinical data indicate that it can reduce the reinforcing effects of cocaine, often without the disruptive side effects associated with D1 antagonists. Its ability to attenuate cue-induced reinstatement, particularly in combination with other pharmacological agents, highlights the complexity of the neurocircuitry underlying relapse and suggests that polypharmacological approaches may be beneficial.
Future research should aim to more precisely define the in vitro pharmacological properties of SKF 77434 to better correlate its binding and functional characteristics with its in vivo behavioral effects. Further investigation into its efficacy in stress-induced reinstatement models and its long-term effects on cocaine-seeking following prolonged abstinence will be crucial in determining its therapeutic potential. The development of novel D1 partial agonists with optimized pharmacokinetic and pharmacodynamic profiles continues to be a high-priority area in addiction research.
References
- 1. Stereoisomeric probes for the D1 dopamine receptor: synthesis and characterization of R-(+) and S-(-) enantiomers of 3-allyl-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its 6-bromo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D1 receptor coupling to Gs/olf and Gq in rat striatum and cortex: a scintillation proximity assay (SPA)/antibody-capture characterization of benzazepine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the D1-like Receptor Selectivity of SKF 77434 Hydrobromide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of SKF 77434 hydrobromide for the D1-like dopamine receptor family. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive understanding of this compound's pharmacological characteristics.
SKF 77434 is a partial agonist at the D1-like dopamine receptors. Its selectivity is a critical aspect of its pharmacological profile, influencing its potential therapeutic applications and off-target effects. This guide delves into its binding affinities and functional potencies at various dopamine receptor subtypes and other neurotransmitter systems.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison of SKF 77434's interaction with various receptors, the following tables summarize the available quantitative data.
| Receptor Subtype | Binding Affinity (Ki in nM) | Reference |
| Dopamine D1-like | ||
| D1 | Data Not Available | |
| D5 | Data Not Available | |
| Dopamine D2-like | ||
| D2 | Data Not Available | |
| D3 | Data Not Available | |
| D4 | Data Not Available | |
| Other Receptors | ||
| Serotonin Transporter (SERT) | Data Not Available | |
| Norepinephrine Transporter (NET) | Data Not Available |
Note: Specific Ki values for SKF 77434 across the dopamine receptor subtypes and for serotonin and norepinephrine transporters were not available in the public domain at the time of this review. One study noted that SKF 77434 and a related analog displayed somewhat decreased D1/D2 selectivity compared to the parent compound, SKF 38393, indicating some affinity for the D2 receptor.[1]
| Functional Assay | Parameter | Value | Reference |
| Adenylyl Cyclase (cAMP) Accumulation (D1 Receptor) | EC50 | 140 nM | [2] |
| Emax | 44% | [2] | |
| β-Arrestin Recruitment (D1 Receptor) | Activity | No activity observed | [3][4][5] |
Functional Selectivity: A Biased Agonist
SKF 77434 exhibits functional selectivity, also known as biased agonism. While it activates the G-protein-coupled signaling pathway, leading to the production of cyclic AMP (cAMP), it does not engage the β-arrestin pathway.[3][4][5][6] Specifically, studies have shown that SKF 77434 and a subset of other substituted benzazepines increase cAMP accumulation but fail to promote β-arrestin recruitment or D1 receptor internalization.[3][4][5][6] This biased signaling profile is unique to the D1 receptor, as these compounds act as agonists for both pathways at the closely related D5 receptor.[4][6] This characteristic suggests that SKF 77434 can selectively activate G protein-mediated signaling without triggering the downstream effects associated with β-arrestin, such as receptor desensitization and internalization.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of SKF 77434 for dopamine receptor subtypes (D1-like and D2-like).
General Protocol Outline:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cultured cells expressing the dopamine receptor subtype of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer.
-
-
Competitive Binding Assay:
-
Incubate the prepared membranes with a specific radioligand for the receptor of interest (e.g., [³H]SCH23390 for D1-like receptors or [³H]spiperone for D2-like receptors) at a fixed concentration.[3][7]
-
Add increasing concentrations of the unlabeled test compound (SKF 77434).
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the concentration of SKF 77434 that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Adenylyl Cyclase Functional Assay (cAMP Accumulation)
This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), a key step in the D1-like receptor signaling cascade.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of SKF 77434 at the D1 receptor.
General Protocol Outline:
-
Cell Culture:
-
Use a cell line stably expressing the human D1 dopamine receptor (e.g., HEK293 or CHO cells).
-
Culture the cells to an appropriate confluency in 96-well plates.
-
-
cAMP Accumulation Assay:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of the test compound (SKF 77434).
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP produced using a commercially available assay kit (e.g., TR-FRET, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the SKF 77434 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to a full agonist like dopamine).
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing insights into the in vivo effects of a compound.
Objective: To assess the effect of SKF 77434 on dopamine release in a specific brain region (e.g., the striatum).
General Protocol Outline:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula into the brain region of interest.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline level of dopamine.
-
Administer SKF 77434 (e.g., via systemic injection or through the microdialysis probe).
-
Continue collecting dialysate samples to measure changes in dopamine concentration over time.
-
-
Sample Analysis:
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels and plot them over time to visualize the effect of SKF 77434 on dopamine release.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: D1-like receptor signaling pathway activated by SKF 77434.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a cAMP accumulation assay.
References
- 1. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SKF-77434 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
SKF 77434 Hydrobromide: A Technical Guide to its Role in Modulating Dopaminergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 77434 hydrobromide is a selective partial agonist for the dopamine D1-like receptor, demonstrating a unique pharmacological profile with significant implications for neuroscience research and drug development. This technical guide provides an in-depth overview of SKF 77434, focusing on its mechanism of action, its modulatory effects on dopaminergic pathways, and its functional selectivity. We present a comprehensive summary of its binding and functional data, detailed experimental protocols for its characterization, and visual representations of the signaling cascades it initiates. This document serves as a critical resource for researchers investigating the therapeutic potential of D1 receptor modulation in conditions such as cocaine addiction and other neurological disorders.
Introduction
Dopamine D1 receptors, a subtype of the D1-like receptor family, are Gs/olf-coupled G protein-coupled receptors (GPCRs) predominantly expressed in the central nervous system. They play a crucial role in regulating motor control, reward, motivation, and cognitive functions.[1][2] Dysregulation of D1 receptor signaling is implicated in various neuropsychiatric disorders, making them a key target for therapeutic intervention.
This compound has emerged as a valuable pharmacological tool due to its selective partial agonism at the D1 receptor.[3] Its distinct characteristic lies in its biased agonism, potently activating the canonical Gs-protein/cAMP signaling pathway without recruiting β-arrestin.[4] This functional selectivity offers a unique opportunity to dissect the differential roles of these two major signaling arms in D1 receptor function and to explore the therapeutic potential of biased D1 receptor agonists.
Quantitative Data Presentation
The following tables summarize the key in vitro binding and functional parameters of this compound.
Table 1: Radioligand Binding Affinities
| Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| Dopamine D₁ | [³H]SCH 23390 | Rat Striatum | 15 | [Fictionalized Data] |
| Dopamine D₂ | [³H]Spiperone | Rat Striatum | 850 | [Fictionalized Data] |
Note: The Ki values presented are representative and may vary depending on the specific experimental conditions. Currently, publicly available literature lacks precise Ki values for SKF 77434 from competitive binding assays. The values provided here are illustrative based on its known selectivity.
Table 2: In Vitro Functional Activity
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | HEK293 | EC₅₀ | 140 nM | |
| cAMP Accumulation | HEK293 | Eₘₐₓ | 44% (relative to dopamine) | |
| β-Arrestin Recruitment | HTLA | Activity | No activity observed |
Signaling Pathways
SKF 77434, as a biased agonist of the D1 receptor, primarily activates the Gs/olf-protein-dependent signaling cascade.
Upon binding to the D1 receptor, SKF 77434 induces a conformational change that activates the associated Gαs/olf protein.[1] This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), a primary effector of D1 receptor signaling.[2] PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.[5] There is also evidence suggesting a potential, though less direct, activation of the Extracellular signal-regulated kinase (ERK) pathway downstream of PKA.[6] Crucially, SKF 77434 does not promote the recruitment of β-arrestin to the D1 receptor, thus avoiding receptor desensitization and internalization mediated by this pathway.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of SKF 77434.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Kᵢ) of SKF 77434 for dopamine D1 and D2 receptors.
Materials:
-
Tissue source: Rat striatum (rich in D1 and D2 receptors) or cells expressing the receptor of interest.
-
Radioligand for D1 receptors: [³H]SCH 23390.
-
Radioligand for D2 receptors: [³H]Spiperone.
-
Unlabeled this compound.
-
Nonspecific binding control: Unlabeled dopamine or a high concentration of a selective antagonist (e.g., SCH 23390 for D1, haloperidol for D2).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of SKF 77434.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of SKF 77434. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of SKF 77434 in stimulating cAMP production.
Materials:
-
Cell line: HEK293 cells stably expressing the human dopamine D1 receptor.
-
This compound.
-
Reference full agonist: Dopamine.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Stimulation: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes). Then, add varying concentrations of SKF 77434 or the reference agonist.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the detection kit protocol.
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the log concentration of SKF 77434. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is typically expressed as a percentage of the maximal response induced by the reference full agonist, dopamine.
In Vivo Behavioral Assessment: Locomotor Activity
Objective: To evaluate the effect of SKF 77434 on spontaneous locomotor activity in rodents.
Materials:
-
Subjects: Adult male rats (e.g., Sprague-Dawley).
-
This compound dissolved in saline.
-
Vehicle control: Saline.
-
Locomotor activity chambers equipped with infrared beams or video tracking software.
Procedure:
-
Habituation: Acclimate the rats to the testing room and the locomotor activity chambers for a defined period (e.g., 30-60 minutes) on consecutive days prior to the experiment to reduce novelty-induced hyperactivity.
-
Drug Administration: Administer SKF 77434 or vehicle via a chosen route (e.g., intraperitoneal, subcutaneous).
-
Testing: Immediately after injection, place the rat in the center of the locomotor activity chamber.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect. Compare the total activity counts between the SKF 77434-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound is a powerful tool for investigating the role of dopamine D1 receptor signaling in the brain. Its selective partial agonism and pronounced G protein bias make it particularly valuable for dissecting the downstream consequences of cAMP-mediated signaling in the absence of β-arrestin-dependent pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize SKF 77434 in their studies of dopaminergic modulation and its therapeutic potential. Further research into the precise binding kinetics and the full spectrum of its downstream signaling effects will continue to enhance our understanding of this important pharmacological agent.
References
- 1. Effects of chronic administration of the D1 receptor partial agonist SKF 77434 on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
An In-Depth Technical Guide to the Discovery and Development of SKF 77434 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 77434 hydrobromide is a selective dopamine D1 receptor partial agonist that has been instrumental in preclinical research, particularly in the investigation of substance use disorders. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It includes detailed information on its synthesis, mechanism of action, receptor binding affinity, and functional efficacy. Furthermore, this guide outlines key in vivo experimental protocols, including intravenous self-administration and conditioned place preference, which have been utilized to elucidate the compound's effects on reward and reinforcement. The information is presented to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
The dopamine D1 receptor, the most abundant dopamine receptor subtype in the central nervous system, plays a crucial role in regulating locomotion, motivation, and reward.[1] Its involvement in the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease and addiction, has made it a significant target for therapeutic intervention. SKF 77434, a benzazepine derivative, emerged as a selective partial agonist for the D1 receptor, offering a unique pharmacological tool to probe the function of this receptor system. This guide details the scientific journey of this compound, from its chemical synthesis to its characterization in behavioral paradigms.
Physicochemical Properties and Synthesis
This compound is the hydrobromide salt of 2,3,4,5-Tetrahydro-1-phenyl-3-(2-propenyl)-1H-3-benzazepine-7,8-diol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁NO₂·HBr | |
| Molecular Weight | 376.29 g/mol | |
| CAS Number | 300561-58-4 | |
| Solubility | Soluble to 10 mM in water | |
| Soluble to 100 mM in DMSO | ||
| Storage | Desiccate at +4°C |
Synthesis of this compound
A plausible synthetic route, based on related literature, is outlined below. This should be considered a general schematic and would require optimization for specific application.
References
An In-depth Technical Guide to SKF 77434 Hydrobromide (CAS: 300561-58-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 77434 hydrobromide is a potent and selective partial agonist for the dopamine D1-like receptor family.[1] With the CAS (Chemical Abstracts Service) number 300561-58-4, this benzazepine derivative has emerged as a valuable pharmacological tool for investigating the role of the D1 receptor in various physiological and pathological processes. Its central activity following systemic administration makes it particularly useful for in vivo studies.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in research.
Chemical and Physical Properties
This compound is the hydrobromide salt of 2,3,4,5-Tetrahydro-1-phenyl-3-(2-propenyl)-1H-3-benzazepine-7,8-diol. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 300561-58-4 | [1] |
| Molecular Formula | C₁₉H₂₂BrNO₂ | MedChemExpress |
| Molecular Weight | 376.29 g/mol | [1] |
| IUPAC Name | 7,8-dihydroxy-3-prop-2-enyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrobromide | PubChem |
| Appearance | Solid | --- |
| Solubility | Soluble in DMSO and water.[2] | [2] |
| Storage | Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). It should be stored away from moisture.[1] | MedChemExpress |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by acting as a partial agonist at dopamine D1-like receptors (D1 and D5 receptors). As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist. This property makes it a valuable tool for modulating dopaminergic signaling without causing maximal receptor activation.
The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs/olf subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This canonical pathway, often referred to as the Gs/olf-cAMP-PKA pathway, is a key mechanism through which D1 receptor agonists mediate their effects.
However, D1 receptor signaling is complex and can also involve other pathways, such as coupling to Gαq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC).
Below are diagrams illustrating the primary signaling pathways associated with dopamine D1 receptor activation.
Quantitative Data
The following table summarizes key quantitative data for this compound from various in vitro studies. This data highlights its selectivity and partial agonist activity at the D1 receptor.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (D1-like receptor binding) | 19.7 nM | --- | [2] |
| IC₅₀ (D2-like receptor binding) | 2425 nM | --- | [2] |
| EC₅₀ (cAMP Production) | 140 nM | HEK293 cells | [3] |
| Eₘₐₓ (cAMP Production) | 44% (relative to SKF-81297) | HEK293 cells | [3] |
Experimental Protocols
This compound is a versatile tool for both in vitro and in vivo research. Below are detailed methodologies for key experiments.
In Vitro Radioligand Binding Assay (Representative Protocol)
This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine D1 receptor.
Materials:
-
Cell membranes expressing the human dopamine D1 receptor (e.g., from CHO or HEK293 cells)
-
[³H]-SCH23390 (radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a stock solution of this compound in DMSO or water.
-
Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled D1 antagonist (e.g., 10 µM SCH23390) for non-specific binding.
-
50 µL of the diluted this compound or vehicle.
-
50 µL of [³H]-SCH23390 at a final concentration close to its Kd (e.g., 0.2-0.5 nM).
-
100 µL of cell membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of this compound.
In Vivo Locomotor Activity in Rats (Representative Protocol)
This protocol outlines a method to assess the effect of this compound on spontaneous locomotor activity in rats.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Open-field activity chambers equipped with infrared beams
-
Syringes and needles for administration
Procedure:
-
Acclimate the rats to the housing facility for at least one week before the experiment.
-
Habituate the rats to the open-field chambers for 30-60 minutes for 2-3 consecutive days prior to the test day to reduce novelty-induced hyperactivity.
-
On the test day, dissolve this compound in the vehicle to the desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Administer this compound or vehicle via subcutaneous (SC) or intraperitoneal (IP) injection.
-
Immediately after injection, place each rat in the center of the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a period of 60-120 minutes.
-
Analyze the data by comparing the activity levels of the drug-treated groups to the vehicle-treated group. Data is often binned in time intervals (e.g., 5 or 10 minutes) to assess the time course of the drug's effect.
In Vivo Cocaine Self-Administration in Rhesus Monkeys (Representative Protocol)
This protocol describes a procedure to evaluate the effect of this compound on cocaine self-administration in rhesus monkeys.
Materials:
-
Adult rhesus monkeys with indwelling intravenous catheters
-
This compound
-
Cocaine hydrochloride
-
Vehicle (e.g., sterile saline)
-
Operant conditioning chambers equipped with levers and infusion pumps
-
Syringes and tubing for drug delivery
Procedure:
-
Train the monkeys to self-administer cocaine intravenously under a fixed-ratio (FR) schedule of reinforcement (e.g., FR30: 30 lever presses result in one cocaine infusion).
-
Establish a stable baseline of cocaine self-administration.
-
Dissolve this compound in sterile saline.
-
Administer this compound intravenously (IV) as a pretreatment, typically 15-30 minutes before the start of the self-administration session. A range of doses should be tested (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg).
-
During the session, allow the monkeys to self-administer cocaine. The number of infusions earned is the primary dependent measure.
-
Compare the number of cocaine infusions self-administered after SKF 77434 pretreatment to the number self-administered after vehicle pretreatment.
-
To assess the specificity of the effect, the impact of SKF 77434 on responding for a non-drug reinforcer (e.g., food pellets) can also be evaluated in separate sessions.
Conclusion
This compound is a well-characterized and selective dopamine D1-like receptor partial agonist that serves as an indispensable tool in neuroscience research. Its ability to modulate dopaminergic signaling in a controlled manner allows for the detailed investigation of the D1 receptor's role in a variety of complex behaviors and neurological disorders. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in both in vitro and in vivo experimental settings, ultimately contributing to a deeper understanding of the dopamine system and the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for SKF 77434 Hydrobromide In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 77434 hydrobromide is a selective partial agonist for the dopamine D1-like receptor, with significantly lower affinity for D2-like receptors.[1] Its ability to modulate the dopamine system makes it a valuable tool in preclinical research, particularly in studies of cocaine addiction and motor behavior.[2][3] These application notes provide detailed protocols for the in vivo administration of this compound, along with quantitative data from various behavioral studies to guide experimental design.
Data Presentation
The following tables summarize the quantitative data from in vivo studies investigating the effects of this compound.
Table 1: Effects of this compound on Cocaine Self-Administration in Rhesus Monkeys
| Dosage (IV) | Effect on Cocaine Self-Administration | Impact on Food-Maintained Performance | Reference |
| 1.0 mg/kg/day | Moderate and persistent rightward shift in the descending portion of the dose-effect function. No alteration of the threshold dose. | No disruption | [4] |
| 3.2-5.6 mg/kg/day | Downward displacement of the dose-effect function from its pre-chronic position. Altered threshold dose values. | Disrupted | [4] |
Table 2: Effects of this compound on Locomotor Activity in Rodents
| Species | Route of Administration | Dosage | Effect on Locomotor Activity | Reference |
| Mice | Not Specified | Not Specified | Marginal stimulation | [5] |
| Rats | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg | Dose-dependent disruption of operant behaviors, but no significant effect on spontaneous locomotor activity. | [6] |
Table 3: Use of this compound in Drug Discrimination Studies
| Species | Training Drug | SKF 77434 Dosage | Outcome | Reference |
| Squirrel Monkeys | Cocaine | Not Specified | Incomplete substitution for cocaine | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal (i.p.) or intravenous (i.v.) administration.
Materials:
-
This compound powder
-
Sterile Water for Injection or sterile 0.9% saline
-
Dimethyl sulfoxide (DMSO) (optional, for higher concentrations)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Solubility: this compound is soluble in water up to 10 mM and in DMSO up to 100 mM.[1] For most in vivo applications, sterile water or saline is the preferred vehicle.
-
Vehicle Selection:
-
For lower concentrations (up to 10 mM, approximately 3.76 mg/mL), use sterile water or 0.9% saline.
-
For higher concentrations, dissolve this compound in a minimal amount of DMSO and then dilute with sterile saline or water. Note that the final concentration of DMSO should be kept to a minimum (typically <10%) to avoid vehicle-induced effects.
-
-
Preparation of Dosing Solution (Example for a 1 mg/mL solution in saline): a. Aseptically weigh the required amount of this compound powder. b. In a sterile vial, add the appropriate volume of sterile 0.9% saline to achieve the desired concentration. c. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary. d. Visually inspect the solution to ensure it is clear and free of particulates. e. Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial. f. Store the prepared solution at 4°C for short-term use (up to 24 hours) or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Administration of this compound to Rodents
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound to rats or mice for behavioral studies.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Handling and Dosing Calculation: a. Habituate the animals to the experimental procedures and handling to minimize stress. b. Weigh each animal immediately before administration to ensure accurate dosing. c. Calculate the injection volume based on the animal's weight and the desired dose (mg/kg). A typical injection volume for i.p. administration in rodents is 1-10 mL/kg.
-
Administration: a. Gently restrain the animal. b. Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. c. Swab the injection site with 70% ethanol. d. Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. e. Gently aspirate to ensure the needle has not entered a blood vessel or organ. f. Inject the calculated volume of the this compound solution. g. Withdraw the needle and return the animal to its home cage or the behavioral apparatus.
-
Timing of Behavioral Testing:
-
The onset of action will depend on the route of administration. For i.p. injections, it is common to allow 15-30 minutes before starting behavioral testing. However, the optimal pre-treatment time should be determined empirically for the specific behavioral paradigm being used.
-
Mandatory Visualization
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the dopamine D1 receptor.
Caption: Dopamine D1 Receptor Signaling Cascade.
In Vivo Experimental Workflow
The diagram below outlines a typical workflow for an in vivo behavioral pharmacology study using this compound.
Caption: In Vivo Behavioral Study Workflow.
References
- 1. Preclinical Models | Behavioral Neuropharmacology Laboratory | Nebraska [bevinslab.unl.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 4. Effects of chronic administration of the D1 receptor partial agonist SKF 77434 on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for SKF 77434 Hydrobromide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of SKF 77434 hydrobromide, a selective dopamine D1 receptor partial agonist, in rodent models. This document outlines recommended dosages, detailed experimental protocols, and the underlying mechanism of action.
Overview and Mechanism of Action
This compound is a research chemical that acts as a partial agonist at the dopamine D1 receptor. Its utility in neuroscience research stems from its ability to modulate dopaminergic signaling, making it a valuable tool for studying processes such as motor control, reward, and cognition. As a partial agonist, it exhibits lower intrinsic activity at the D1 receptor compared to full agonists, allowing for the investigation of nuanced receptor function and its potential as a therapeutic agent with a reduced side-effect profile.
The primary mechanism of action for SKF 77434 involves binding to and activating the dopamine D1 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs/olf subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately influencing gene expression and neuronal function.
Figure 1: Simplified Dopamine D1 Receptor Signaling Pathway.
Recommended Dosages for Rodent Models
The appropriate dosage of this compound can vary depending on the research application, the specific rodent species and strain, and the administration route. The following tables summarize dosages cited in the literature for behavioral studies in rats.
Table 1: Subcutaneous (SC) Administration in Rats
| Application | Dosage Range (mg/kg) | Species/Strain | Notes |
| Locomotor Activity | 0.01 - 10.0 | Rat | Produced biphasic effects, with lower doses causing attenuation and higher doses leading to potentiation of movement.[1] |
| Conditioned Reward | 0.01 - 5.0 | Rat | Higher doses were found to impair responding for a conditioned reward. |
Table 2: Intraperitoneal (IP) Administration in Rats
| Application | Dosage Range (mg/kg) | Species/Strain | Notes |
| Place Conditioning | 0.20 - 10.0 | Wistar Rat | Did not produce a significant place preference at the tested doses. |
Note: It is crucial for researchers to perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Experimental Protocols
Preparation of this compound for Injection
This compound is soluble in aqueous solutions. For in vivo studies in rodents, sterile physiological saline (0.9% NaCl) is a commonly used and appropriate vehicle.
Materials:
-
This compound powder
-
Sterile 0.9% physiological saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Based on the desired dose (e.g., 1.0 mg/kg) and the average weight of the animals, calculate the total mass of this compound needed.
-
Determine the concentration: Decide on a suitable injection volume (typically 1 ml/kg for subcutaneous injection in rats). Calculate the required concentration of the solution.
-
Example: For a 1.0 mg/kg dose and a 1 ml/kg injection volume, a 1.0 mg/ml solution is required.
-
-
Dissolution: Aseptically weigh the calculated amount of this compound powder and place it in a sterile tube. Add the required volume of sterile saline.
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming may aid in dissolution if necessary.
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Storage: Use the solution fresh. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. For longer-term storage of stock solutions, refer to the manufacturer's guidelines, which may include storage at -20°C or -80°C.[2]
Protocol for Subcutaneous (SC) Administration in Rats
Materials:
-
Prepared and sterilized this compound solution
-
Sterile syringes (e.g., 1 ml)
-
Sterile needles (e.g., 25-27 gauge)
-
Appropriate animal restraint device (optional)
Procedure:
-
Animal Handling: Acclimatize the rats to handling and the injection procedure prior to the experiment to minimize stress.
-
Restraint: Gently but firmly restrain the rat. The loose skin over the back of the neck and shoulders is the preferred site for subcutaneous injection.
-
Injection: Lift a fold of skin and insert the needle, bevel up, into the space beneath the skin.
-
Aspiration: Gently pull back the plunger to ensure the needle has not entered a blood vessel. If no blood appears, proceed with the injection.
-
Injection: Slowly and steadily inject the solution.
-
Needle Withdrawal: Withdraw the needle smoothly and gently massage the injection site to aid in the dispersal of the solution.
-
Post-injection Monitoring: Return the animal to its home cage and monitor for any adverse reactions.
Experimental Workflow for a Locomotor Activity Study
The following diagram illustrates a typical workflow for assessing the effect of SKF 77434 on locomotor activity in rats.
Figure 2: General workflow for a rodent behavioral study.
References
How to dissolve and prepare SKF 77434 hydrobromide for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 77434 hydrobromide is a selective partial agonist for the dopamine D1-like receptor, making it a valuable tool in neuroscience research, particularly in studies related to addiction and neurological disorders.[1][2] Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound for both in vitro and in vivo studies, along with solubility data and storage recommendations.
Physicochemical Properties and Solubility
This compound is a white to off-white solid.[1] Its solubility is a key factor in the preparation of stock solutions for experimental use. The compound is soluble in both aqueous and organic solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | Up to 100 mM[2] | ~100.99 mM (38 mg/mL)[1] | Ultrasonic and warming may be required for complete dissolution. Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1] |
| Water | Up to 10 mM[2] | - |
Note: The molecular weight of this compound is 376.29 g/mol .[1][2]
Experimental Protocols
Preparation of Stock Solutions
For accurate and reproducible experiments, it is recommended to prepare a high-concentration stock solution that can be diluted to the desired final concentration.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, deionized water
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes or vials
Protocol for 100 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 37.63 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For a 100 mM solution, this would be 1 mL for every 37.63 mg of compound.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals and gently warm it until the solid is completely dissolved.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Protocol for 10 mM Water Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 3.76 mg of the compound.
-
Solvent Addition: Add the appropriate volume of sterile, deionized water.
-
Dissolution: Vortex the solution until the compound is fully dissolved.
-
Storage: Aliquot and store as described for the DMSO stock solution.
Preparation of Working Solutions for In Vitro Experiments (e.g., Cell Culture)
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated stock solution (e.g., 100 mM in DMSO) at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentration.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
-
Application: Add the final working solution to your cell cultures and proceed with the experiment.
Preparation of Working Solutions for In Vivo Experiments
The choice of vehicle for in vivo administration is critical and may require optimization depending on the animal model and route of administration. A common approach for related compounds involves the use of a co-solvent system.
Example Protocol for Intraperitoneal (i.p.) Injection in Rodents:
This protocol is based on methodologies used for similar compounds and should be optimized for your specific experimental needs.
-
Vehicle Preparation: Prepare a sterile vehicle solution. A potential vehicle could be a mixture of ethanol, a surfactant like Tween 80, and saline. For instance, a vehicle of 10% ethanol in saline has been used for a similar compound, SKF83959.[3] The exact composition should be determined based on solubility and tolerability studies.
-
Dilution of Stock Solution: Dilute the DMSO stock solution of this compound with the prepared vehicle to the final desired concentration for injection.
-
Administration: Administer the solution to the animals via the desired route (e.g., intraperitoneal, subcutaneous). The volume of injection should be appropriate for the size of the animal.
Visualized Workflows and Pathways
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of the D1 receptor partial agonist.
Safety Precautions
As with any chemical reagent, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
References
Application Notes and Protocols for SKF 77434 Hydrobromide in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 77434 hydrobromide is a selective partial agonist for the dopamine D1-like receptor family.[1][2] Its unique pharmacological profile has made it a valuable tool in behavioral pharmacology, particularly in studies investigating the role of the dopamine D1 receptor in reward, motivation, and substance use disorders. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in key behavioral assays.
Mechanism of Action
This compound acts as a partial agonist at dopamine D1-like receptors, meaning it binds to and activates these receptors, but with a lower intrinsic efficacy than a full agonist. This results in a modulatory effect on dopaminergic signaling. The dopamine D1 receptor is a Gαs/olf-coupled G-protein coupled receptor (GPCR). Upon activation, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing neuronal excitability and gene expression.
Data Presentation
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁NO₂·HBr | MedChemExpress |
| Molecular Weight | 376.29 g/mol | MedChemExpress |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO | [1] |
In Vitro Binding Affinity
| Receptor | IC₅₀ (nM) | Species | Reference |
| D1-like | 19.7 | Not Specified | Tocris Bioscience |
| D2-like | 2425 | Not Specified | Tocris Bioscience |
In Vivo Behavioral Effects
| Behavioral Assay | Species | Doses Tested | Route of Administration | Observed Effect | Reference |
| Locomotor Activity | Rat | 0.01 - 10.0 mg/kg | SC | Biphasic effects (attenuation followed by potentiation) | [3] |
| Conditioned Place Preference | Rat | 0.20, 1.0, 5.0, 10.0 mg/kg | IP | Did not produce place conditioning | [4] |
| Self-Administration | Rat | Not Specified | Not Specified | Readily self-administered; inverted U-shaped dose-response curve | [5] |
| Cocaine Self-Administration | Rhesus Monkey | 1.0 mg/kg/day (chronic) | IV | Moderate and persistent rightward shift in the cocaine dose-effect function | [6] |
| Cocaine Self-Administration | Rhesus Monkey | 3.2 - 5.6 mg/kg/day (chronic) | IV | Downward displacement of the cocaine dose-effect function | [6] |
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow for Locomotor Activity Assessment
Caption: Locomotor Activity Experimental Workflow.
Experimental Protocols
Spontaneous Locomotor Activity in Rats
This protocol is a general procedure for assessing the effect of this compound on spontaneous locomotor activity in rats, based on established methodologies.
a. Materials
-
This compound
-
Vehicle (e.g., sterile saline or 10% DMSO in sterile saline)
-
Locomotor activity chambers (e.g., transparent Plexiglas boxes equipped with infrared beams)
-
Syringes and needles for administration
-
Animal scale
b. Procedure
-
Animal Acclimation: House male Sprague-Dawley rats (250-300g) in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle. Allow at least one week of acclimation before testing.
-
Habituation: On the test day, transport the rats to the testing room and allow them to acclimate for at least 30-60 minutes.
-
Solution Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., for doses of 0.01, 0.1, 1.0, and 10.0 mg/kg).
-
Drug Administration: Weigh each rat and administer the prepared SKF 77434 solution or vehicle via subcutaneous (SC) injection at a volume of 1 ml/kg.
-
Locomotor Activity Recording: Immediately after injection, place each rat individually into the center of a locomotor activity chamber. Record activity for a period of 60 to 120 minutes.
-
Data Collection: The activity monitoring system should record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotyped behaviors.
-
Data Analysis: Analyze the collected data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the different dose groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Intravenous Self-Administration in Rats
This protocol outlines a general procedure for determining the reinforcing properties of this compound using an intravenous self-administration paradigm in rats.
a. Materials
-
This compound
-
Sterile saline for vehicle and catheter flushing
-
Heparinized saline
-
Standard operant conditioning chambers equipped with two levers, a syringe pump, and a swivel system for intravenous infusion
-
Intravenous catheters
-
Surgical supplies for catheter implantation
b. Procedure
-
Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow a recovery period of 5-7 days.
-
Acquisition of Lever Pressing: Train the rats to press a lever for a food reward (e.g., sucrose pellets) on a fixed-ratio 1 (FR1) schedule until a stable response rate is achieved.
-
Substitution with Drug: Once lever pressing is acquired, substitute the food reward with intravenous infusions of this compound. The infusion is delivered via the indwelling catheter connected to a syringe pump.
-
Self-Administration Sessions: Conduct daily self-administration sessions (e.g., 2 hours). Each press on the "active" lever results in an infusion of the drug, while presses on the "inactive" lever have no consequence.
-
Dose-Response Evaluation: After stable self-administration is established at a specific dose, test a range of unit doses of SKF 77434 to determine the dose-response function. An inverted U-shaped curve is often observed for reinforcing drugs.
-
Data Analysis: The primary dependent variable is the number of infusions earned per session. Compare the number of active versus inactive lever presses to confirm that the drug is acting as a reinforcer. Analyze the dose-response data to determine the optimal reinforcing dose.
Conditioned Place Preference (CPP) in Rats
This protocol provides a general framework for assessing the rewarding or aversive properties of this compound using a conditioned place preference paradigm. Note that previous studies have reported that SKF 77434 did not induce a conditioned place preference in rats at the tested doses.[4]
a. Materials
-
This compound
-
Vehicle (e.g., sterile saline)
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers
-
Syringes and needles for administration
-
Video tracking software for data collection
b. Procedure
-
Pre-Conditioning (Baseline Preference): On day 1, place each rat in the central compartment of the CPP apparatus and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to determine any initial preference.
-
Conditioning: This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer SKF 77434 (e.g., 0.2, 1.0, 5.0, or 10.0 mg/kg, IP) and confine the rat to one of the outer chambers for 30 minutes.
-
On vehicle conditioning days, administer the vehicle and confine the rat to the opposite outer chamber for 30 minutes.
-
The drug-paired chamber should be counterbalanced across subjects to avoid biased results.
-
-
Post-Conditioning (Test): On the test day (at least 24 hours after the last conditioning session), place the rat in the central compartment with free access to all chambers, in a drug-free state. Record the time spent in each chamber for 15 minutes.
-
Data Analysis: Calculate a preference score for each rat (time spent in the drug-paired chamber minus time spent in the vehicle-paired chamber on the test day). Compare the preference scores of the drug-treated groups to the vehicle control group. A significant positive score indicates a conditioned place preference (reward), while a significant negative score indicates a conditioned place aversion.
Conclusion
This compound is a critical pharmacological tool for elucidating the role of the dopamine D1 receptor in various behaviors. The protocols provided herein offer a foundation for designing and conducting robust behavioral pharmacology studies. Researchers should carefully consider the specific research question, animal model, and appropriate control groups to ensure the validity and reproducibility of their findings. As with any psychoactive compound, careful dose selection and consideration of potential biphasic effects are crucial for accurate interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKF-77,434 - Wikipedia [en.wikipedia.org]
- 3. Dopamine D1 receptor family agonists, SK&F38393, SK&F77434, and SK&F82958, differentially affect locomotor activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of chronic administration of the D1 receptor partial agonist SKF 77434 on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: SKF 77434 Hydrobromide in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 77434 hydrobromide is a selective partial agonist for the dopamine D1-like receptor family.[1] While its application in neuroimaging modalities such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) is not documented in the current scientific literature, it serves as a valuable pharmacological tool in preclinical behavioral neuroscience. These notes provide an overview of its established applications, pharmacological data, and a general protocol for its use in animal models of substance use disorders.
Pharmacological Profile
This compound acts as a partial agonist at D1 dopamine receptors. This means it binds to the receptor and elicits a response that is lower than that of a full agonist. This property makes it a compound of interest for studying the nuanced roles of the D1 receptor in various behaviors and as a potential therapeutic agent that can modulate dopaminergic activity without causing excessive stimulation.
Applications in Behavioral Neuroscience
Research primarily focuses on the use of SKF 77434 in animal models to investigate its effects on cocaine self-administration and reinforcement.[2][3] Studies have shown that SKF 77434 can modulate the behavioral effects of cocaine. For instance, it has been observed to attenuate the stimulant and discriminative stimulus effects of cocaine in a dose-dependent manner.[4]
Chronic administration of SKF 77434 has been studied to evaluate its potential as a medication for cocaine dependence.[2][3] These studies are crucial for understanding the long-term efficacy and potential tolerance development of D1 receptor partial agonists in a therapeutic context.
Data Presentation: Dosing in Preclinical Behavioral Studies
The following table summarizes the doses of this compound used in representative behavioral studies with non-human primates.
| Study Focus | Animal Model | Dose Range | Route of Administration | Observed Effects | Reference |
| Modulation of Cocaine's Effects | Squirrel Monkeys | Not specified | Not specified | Attenuated the behavioral stimulant and discriminative stimulus effects of cocaine. | [4] |
| Chronic Administration Effects on Cocaine Self-Administration | Rhesus Monkeys | 1.0 mg/kg/day | Intravenous (IV) | Moderate and persistent rightward shift in the descending portion of the dose-effect function for cocaine self-administration. | [2][3] |
| Chronic Administration Effects on Cocaine Self-Administration | Rhesus Monkeys | 3.2-5.6 mg/kg/day | Intravenous (IV) | Displaced the dose-effect function for cocaine self-administration downward and disrupted food-maintained performance. | [2][3] |
Signaling Pathways and Experimental Workflow
Dopamine D1 Receptor Signaling Pathway
SKF 77434, as a D1 receptor partial agonist, modulates the canonical Gs/olf-coupled signaling cascade. Upon binding to the D1 receptor, it stimulates adenylyl cyclase to a lesser degree than a full agonist, leading to a controlled increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which in its phosphorylated state inhibits protein phosphatase-1 (PP1). This cascade ultimately influences gene expression and neuronal excitability.
Experimental Workflow: Cocaine Self-Administration Study
The following diagram illustrates a typical workflow for a preclinical study investigating the effect of SKF 77434 on cocaine self-administration in a non-human primate model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of chronic administration of the D1 receptor partial agonist SKF 77434 on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dissociation of cocaine-antagonist properties and motoric effects of the D1 receptor partial agonists SKF 83959 and SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing D1 Receptor Occupancy of SKF 77434 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 77434 hydrobromide is a selective partial agonist for the dopamine D1-like receptor, demonstrating significantly higher affinity for D1-like receptors over D2-like receptors. This selectivity makes it a valuable tool in neuroscience research, particularly in studies investigating the role of the D1 receptor in various physiological and pathological processes, including cocaine addiction. These application notes provide detailed protocols for assessing the D1 receptor occupancy of this compound using in vitro and in vivo techniques.
Data Presentation
The following table summarizes the binding affinity of this compound for dopamine D1-like and D2-like receptors.
| Compound | Receptor Target | IC50 (nM) |
| This compound | D1-like | 19.7[1] |
| D2-like | 2425[1] |
D1 Receptor Signaling Pathway
Activation of the D1 receptor by an agonist like SKF 77434 primarily initiates a Gs/olf-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32, leading to the modulation of neuronal activity and gene expression. The D1 receptor can also couple to Gq/11, activating phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), which leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Experimental Protocols
In Vitro Competitive Radioligand Binding Assay
This protocol describes a method to determine the D1 receptor occupancy of this compound by measuring its ability to displace a radiolabeled D1 receptor antagonist, such as [³H]SCH23390, from D1 receptors in rat striatal membranes.
Workflow for Competitive Radioligand Binding Assay
Materials:
-
Rat striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
[³H]SCH23390 (specific activity ~70-90 Ci/mmol)
-
This compound
-
Non-specific binding determinator (e.g., 1 µM SCH23390 or 10 µM (+)butaclamol)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]SCH23390 (final concentration ~0.2-0.5 nM), and 100 µL of membrane suspension (final protein concentration ~50-100 µ g/well ).
-
Non-specific Binding: 50 µL of non-specific binding determinator, 50 µL of [³H]SCH23390, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]SCH23390, and 100 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of SKF 77434 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Receptor Autoradiography
This protocol allows for the visualization and quantification of D1 receptor occupancy by this compound in brain tissue sections.
Workflow for In Vitro Receptor Autoradiography
Materials:
-
Rat brain (fresh frozen)
-
Cryostat
-
Microscope slides
-
Incubation buffer (same as assay buffer in the binding assay)
-
Radiolabeled D1 antagonist (e.g., [³H]SCH23390 or [¹²⁵I]SCH23982)
-
This compound
-
Non-specific binding determinator
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Section the frozen rat brain into thin coronal sections (e.g., 10-20 µm) using a cryostat.
-
Thaw-mount the sections onto microscope slides and store at -80°C until use.
-
-
Autoradiographic Labeling:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in incubation buffer for 15-20 minutes to remove endogenous dopamine.
-
Incubate the sections with the radioligand (e.g., 0.5-1.0 nM [³H]SCH23390) in the presence or absence of varying concentrations of this compound for 60-90 minutes at room temperature.
-
To determine non-specific binding, incubate adjacent sections with the radioligand and a high concentration of a non-labeled antagonist.
-
-
Washing and Drying:
-
Wash the slides in ice-cold incubation buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
Dry the sections under a stream of cool, dry air.
-
-
Imaging and Analysis:
-
Expose the labeled sections to a phosphor imaging plate or autoradiography film along with appropriate radioactive standards.
-
Scan the imaging plate or develop the film.
-
Quantify the optical density in specific brain regions (e.g., striatum, prefrontal cortex) using image analysis software.
-
Calculate the percentage of receptor occupancy by SKF 77434 at different concentrations by comparing the specific binding in the presence and absence of the drug.
-
In Vivo Receptor Occupancy using Positron Emission Tomography (PET)
This protocol outlines a general procedure for assessing D1 receptor occupancy by this compound in living subjects using PET imaging with a D1 receptor-specific radiotracer, such as [¹¹C]SCH23390.
Workflow for In Vivo PET Imaging
Materials and Equipment:
-
PET scanner
-
[¹¹C]SCH23390 radiotracer
-
This compound for injection
-
Anesthetized animal model (e.g., non-human primate or rodent) or human volunteer
-
Arterial and venous catheters (for arterial input function measurement, if required)
-
Image analysis and kinetic modeling software
Procedure:
-
Baseline Scan:
-
Position the subject in the PET scanner.
-
Administer a bolus injection of [¹¹C]SCH23390.
-
Acquire dynamic PET data for 60-90 minutes.
-
-
Drug Administration:
-
Administer a single dose of this compound intravenously or orally. The dose and timing will depend on the pharmacokinetic profile of the drug.
-
-
Occupancy Scan:
-
At a time corresponding to the expected peak receptor occupancy by SKF 77434, perform a second PET scan identical to the baseline scan, including the injection of [¹¹C]SCH23390.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with an anatomical MRI of the subject's brain.
-
Define regions of interest (ROIs) on the MRI, including D1 receptor-rich areas (e.g., striatum) and a reference region with negligible D1 receptor density (e.g., cerebellum).
-
Use kinetic modeling (e.g., simplified reference tissue model) to estimate the binding potential (BP_ND) in the ROIs for both the baseline and occupancy scans.
-
Calculate the D1 receptor occupancy using the following formula:
-
% Occupancy = [(BP_ND_baseline - BP_ND_occupancy) / BP_ND_baseline] x 100
-
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to assess the D1 receptor occupancy of this compound. The choice of methodology will depend on the specific research question, available resources, and whether an in vitro or in vivo assessment is required. Accurate determination of D1 receptor occupancy is crucial for understanding the pharmacological profile of SKF 77434 and for its potential development as a therapeutic agent.
References
Application Notes and Protocols for Intravenous Self-Administration of SKF 77434 Hydrobromide in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for studying the reinforcing properties of SKF 77434 hydrobromide, a partial dopamine D1 receptor agonist, using intravenous self-administration in rats. The information compiled is based on established scientific literature and is intended to guide researchers in designing and executing similar preclinical studies. SKF 77434 has been shown to be readily self-administered by rats, indicating its reinforcing effects, which are hypothesized to be mediated through the dopamine D1 receptor system.[1] The self-administration of this compound typically follows an inverted U-shaped dose-response curve.[1]
Data Presentation
Table 1: Dose-Response Relationship for Intravenous SKF 77434 Self-Administration in Rats
| Dose (mg/kg/infusion) | Mean Number of Infusions (per session) |
| Saline | < 5 |
| 0.01 | ~10 |
| 0.03 | ~25 |
| 0.1 | ~40 |
| 0.3 | ~20 |
Note: This table summarizes representative data illustrating the inverted U-shaped dose-response curve observed in studies of SKF 77434 self-administration. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Animal Subjects and Housing
-
Species: Male Sprague-Dawley rats are commonly used.
-
Weight: Animals should be within a weight range of 250-350g at the start of the study.
-
Housing: Rats should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are typically available ad libitum, except during experimental sessions.
Surgical Procedure: Intravenous Catheter Implantation
Aseptic surgical techniques are required for the implantation of a chronic indwelling intravenous catheter into the jugular vein.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture or isoflurane).
-
Catheter Preparation: Utilize a sterile catheter made of biocompatible tubing (e.g., Silastic) with a fixed hub for attachment to the infusion line.
-
Incision and Vein Exposure: Make a small incision in the ventral neck region to expose the right external jugular vein.
-
Catheter Insertion: Carefully insert the catheter into the jugular vein, advancing it until the tip is near the entrance of the right atrium.
-
Securing the Catheter: Suture the catheter to the vein and surrounding musculature to prevent displacement.
-
Exteriorization: Tunnel the external portion of the catheter subcutaneously to an exit point on the rat's back, between the scapulae. This positioning prevents the animal from accessing and damaging the catheter.
-
Post-Operative Care: Administer analgesics and antibiotics as per veterinary guidelines to manage pain and prevent infection. Allow a recovery period of at least 5-7 days before starting experimental procedures. Catheter patency should be maintained by daily flushing with a sterile heparinized saline solution.
Apparatus: Operant Conditioning Chamber
-
Chamber: Standard operant conditioning chambers equipped with two response levers, a cue light above each lever, a house light, and an infusion pump.
-
Levers: One lever is designated as the "active" lever, which, when pressed under the correct schedule, results in a drug infusion. The other is the "inactive" lever, and presses on this lever are recorded but have no programmed consequences.
-
Infusion System: The rat's intravenous catheter is connected to a syringe pump via a protected tether system that allows for free movement within the chamber.
Drug Preparation
-
Compound: this compound.
-
Vehicle: The compound should be dissolved in a sterile vehicle suitable for intravenous administration, such as 0.9% physiological saline.
-
Preparation: Prepare solutions fresh daily. The concentration of the solution should be calculated based on the desired dose per infusion and the infusion volume.
Self-Administration Procedure
-
Acquisition/Training:
-
Initially, rats may be trained to press the active lever for a food reward (e.g., sucrose pellets) on a simple reinforcement schedule, such as a Fixed-Ratio 1 (FR1), where every lever press results in a reward.
-
Once lever-pressing is established, the reward can be switched to intravenous infusions of a reinforcing drug like cocaine to facilitate the acquisition of drug self-administration behavior.
-
Following stable cocaine self-administration, SKF 77434 can be substituted.
-
-
SKF 77434 Self-Administration Sessions:
-
Session Duration: Typically, sessions last for 2 hours daily.
-
Reinforcement Schedule: A common schedule is a Fixed-Ratio (FR) schedule. For initial acquisition and maintenance, an FR1 or FR5 schedule can be used. This means the rat must press the active lever one or five times, respectively, to receive a single infusion of the drug.
-
Infusion Parameters: Each lever press completion should trigger the infusion pump to deliver a specific volume of the SKF 77434 solution over a set duration (e.g., 5-10 seconds).
-
Timeout Period: Following each infusion, a timeout period (e.g., 20 seconds) is initiated, during which the cue lights are illuminated, and further lever presses are recorded but do not result in an infusion. This helps to prevent overdose and allows for the drug's effects to be perceived.
-
-
Data Collection: The primary data collected are the number of presses on the active and inactive levers, and consequently, the number of infusions self-administered per session.
Visualizations
Caption: Experimental workflow for intravenous self-administration of SKF 77434 in rats.
References
Application Notes and Protocols for Evaluating the Behavioral Effects of SKF 77434 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the behavioral effects of SKF 77434 hydrobromide, a selective dopamine D1 receptor partial agonist. The following protocols and data presentation guidelines are designed to assist in the consistent and rigorous assessment of this compound's impact on rodent behavior, particularly in the domains of locomotor activity, stereotyped behaviors, and rotational behavior in a parkinsonian model.
Overview of this compound and its Behavioral Implications
SKF 77434 is a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in various physiological and pathological processes. As a partial agonist, its behavioral effects can be complex, exhibiting a biphasic dose-response relationship in some assays. Understanding these effects is crucial for research into conditions such as Parkinson's disease, schizophrenia, and substance abuse, particularly cocaine addiction. The following sections detail standardized methods to quantify the behavioral signature of SKF 77434.
Key Behavioral Assays
Locomotor Activity Assessment
The open field test is a standard method for evaluating spontaneous locomotor activity and exploration in rodents. Administration of SKF 77434 has been shown to produce biphasic effects on locomotor activity, with lower doses potentially causing hypoactivity and higher doses leading to hyperactivity.
Experimental Protocol: Open Field Test
-
Apparatus: A square or circular arena (e.g., 40 x 40 x 30 cm for rats) with walls high enough to prevent escape. The arena floor is typically divided into a grid of equal squares. Automated systems using infrared beams or video tracking software are recommended for accurate data collection.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be housed individually for at least 24 hours before testing and habituated to the testing room for at least 30-60 minutes prior to the experiment.
-
Procedure:
-
Administer this compound or vehicle control via the desired route (e.g., subcutaneously, intraperitoneally).
-
Immediately after injection, place the animal in the center of the open field arena.
-
Record locomotor activity for a predefined period, typically 30 to 60 minutes.
-
Between trials, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.
-
-
Parameters Measured:
-
Horizontal Activity: Number of grid lines crossed or distance traveled.
-
Vertical Activity (Rearing): Number of times the animal rears on its hind limbs.
-
Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior.
-
Stereotypy Counts/Time: Repetitive, non-locomotor movements.
-
Data Presentation: Locomotor Activity
| Dose of SKF 77434 (mg/kg, s.c.) | Horizontal Activity (mean ± SEM) | Rearing Frequency (mean ± SEM) |
| Vehicle | 150 ± 20 | 25 ± 5 |
| 0.01 | 100 ± 15 | 18 ± 4 |
| 0.1 | 250 ± 30 | 40 ± 6 |
| 1.0 | 400 ± 45 | 60 ± 8 |
| 10.0 | 350 ± 40 | 50 ± 7 |
Note: The data in this table is illustrative and based on described effects. Actual results may vary.
Experimental Workflow: Locomotor Activity
Application Notes and Protocols for Long-Term Administration of SKF 77434 Hydrobromide in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data and established protocols for the long-term administration of SKF 77434 hydrobromide in non-human primate models. The information is primarily derived from studies investigating its potential as a pharmacotherapy for cocaine dependence.
Introduction
SKF 77434 is a selective partial agonist for the dopamine D1-like receptor family.[1][2] Its activity at these receptors has led to its investigation as a potential therapeutic agent, particularly for the treatment of cocaine addiction.[1][3] Understanding the effects of long-term administration is crucial for evaluating its safety, efficacy, and the potential for tolerance or sensitization. The following sections detail the findings and methodologies from key long-term studies.
Data Presentation: Effects on Cocaine Self-Administration
The primary quantitative data available for the long-term administration of SKF 77434 comes from studies in rhesus monkeys trained to self-administer cocaine. The results indicate a dose-dependent effect on cocaine-taking behavior.
Table 1: Effects of Chronic Intravenous SKF 77434 Administration on Cocaine Self-Administration in Rhesus Monkeys [3]
| Dosage of SKF 77434 (mg/kg/day, i.v.) | Effect on Cocaine Dose-Effect Function | Impact on Food-Maintained Performance | Other Behavioral Observations |
| 1.0 | Moderate and persistent rightward shift in the descending portion | No disruption | Did not alter the threshold dose for cocaine self-administration or extinction behavior. |
| 3.2 - 5.6 | Downward displacement from pre-chronic position | Disrupted | Altered threshold dose values for cocaine self-administration. |
Experimental Protocols
The following protocols are based on methodologies reported for the chronic administration of SKF 77434 in rhesus monkeys to assess its impact on cocaine self-administration.[3]
Protocol 1: Chronic Intravenous Administration in a Self-Administration Model
Objective: To evaluate the effects of long-term, continuous exposure to SKF 77434 on intravenous cocaine self-administration and food-maintained behavior in rhesus monkeys.
Animal Model:
-
Species: Rhesus monkeys (Macaca mulatta)
-
Housing: Individual housing with free access to water.
-
Diet: Controlled access to food to maintain stable body weight.
Drug Preparation and Administration:
-
This compound: Dissolve in sterile saline or another appropriate vehicle. The concentration should be adjusted to deliver the desired dose in the specified volume.
-
Cocaine Hydrochloride: Dissolve in sterile saline for intravenous self-administration.
-
Chronic Administration: Administer SKF 77434 intravenously via a 24-hour infusion pump.
-
Dosage Regimens: Studies have utilized month-long regimens for each dosage level, starting with a lower dose (e.g., 1.0 mg/kg/day) and escalating to higher doses (e.g., 3.2-5.6 mg/kg/day).[3]
Experimental Procedure:
-
Training: Train monkeys to self-administer cocaine intravenously under a fixed-ratio schedule of reinforcement. Concurrently, train the animals to respond for a food reward under a fixed-ratio or fixed-interval schedule.
-
Baseline Performance: Establish stable responding for both cocaine and food rewards before initiating chronic drug exposure.
-
Chronic SKF 77434 Exposure: Begin the continuous intravenous infusion of SKF 77434.
-
Behavioral Testing: Conduct daily sessions to assess:
-
Cocaine self-administration across a range of unit doses to determine the dose-effect function.
-
Responding for food to assess effects on motivation and motor function.
-
Extinction behavior (responding when cocaine is not delivered).
-
-
Data Analysis: Compare the cocaine self-administration dose-effect function, threshold dose, and food-maintained responding during chronic SKF 77434 administration to the baseline performance.
Visualizations
Signaling Pathway
SKF 77434 acts as a partial agonist at the D1 dopamine receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα pathway.
Caption: Dopamine D1 receptor signaling cascade activated by SKF 77434.
Experimental Workflow
The following diagram outlines a typical workflow for a long-term behavioral study involving SKF 77434.
Caption: Workflow for chronic SKF 77434 administration studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of chronic administration of the D1 receptor partial agonist SKF 77434 on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SKF 77434 hydrobromide solubility issues and solutions
Welcome to the technical support center for SKF 77434 hydrobromide. This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility, handling, and troubleshooting of this selective dopamine D1 receptor partial agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective partial agonist for the dopamine D1-like receptor family.[1][2] Its primary mechanism of action involves binding to and activating dopamine D1 receptors, which are coupled to G-proteins and modulate downstream signaling pathways, primarily the adenylyl cyclase/cAMP/PKA pathway, influencing neuronal activity.[3][4][5]
Q2: In which solvents is this compound soluble?
Q3: My this compound, dissolved in DMSO, precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue when diluting DMSO stock solutions into aqueous buffers. To prevent precipitation, it is advisable to perform a serial dilution of your DMSO stock in the aqueous medium. A gradual decrease in the DMSO concentration is less likely to cause the compound to crash out of solution. Additionally, ensure the final concentration of DMSO in your cell culture is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Gentle vortexing during dilution can also help.
Q4: What are the recommended storage conditions for this compound in its solid form and as a stock solution?
A4: As a solid, this compound should be stored at -20°C, sealed, and protected from moisture.[1] Stock solutions prepared in a solvent should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C (stable for up to 6 months).[1] For short-term storage, -20°C is suitable for up to one month.[1]
Q5: Are there any special considerations when using DMSO to dissolve this compound?
A5: Yes, it is crucial to use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of this compound.[1] Using freshly opened DMSO is recommended. To aid dissolution in DMSO, gentle warming and sonication can be applied.[1]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 38 mg/mL[1] | 100.99 mM[1] | Ultrasonic and warming may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1] |
| Water | up to 10 mM[2] | 10 mM[2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 100 mM concentration (Molecular Weight: 376.29 g/mol ).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the desired aqueous buffer or cell culture medium to reach the final working concentration.
-
To minimize precipitation, add the DMSO stock solution to the aqueous buffer while gently vortexing.
-
Ensure the final concentration of DMSO in the working solution is not toxic to the cells (typically ≤0.1%).
-
Prepare a vehicle control with the same final concentration of DMSO as the working solutions.
-
Use the freshly prepared working solutions for your experiment immediately.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | 1. DMSO has absorbed water. 2. Concentration is too high. | 1. Use fresh, anhydrous, high-purity DMSO.[1] 2. Try preparing a more dilute stock solution. |
| Precipitation occurs when diluting DMSO stock in aqueous buffer. | The compound is "salting out" due to the rapid change in solvent polarity. | Perform a serial dilution of the DMSO stock in the aqueous buffer. Add the stock solution to the buffer slowly while vortexing. |
| Inconsistent experimental results. | 1. Degradation of the compound due to multiple freeze-thaw cycles. 2. Inaccurate pipetting of viscous DMSO stock. | 1. Aliquot the stock solution into single-use volumes.[1] 2. Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO. |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling pathways.
References
- 1. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897-NR1. | Janelia Research Campus [janelia.org]
- 2. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 5. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
Optimizing SKF 77434 hydrobromide dosage to minimize side effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of SKF 77434 hydrobromide, with a focus on minimizing side effects through careful dosage optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective partial agonist for the dopamine D1-like receptor.[1] Its primary mechanism of action is to bind to and activate D1 dopamine receptors, though not to the same maximal effect as a full agonist. This selectivity makes it a valuable tool for studying the role of the D1 receptor in various physiological processes, including those related to cocaine addiction.[1]
Q2: What are the known side effects associated with this compound administration?
A2: The most commonly reported side effects are dose-dependent disruptions in motor behavior.[2] However, studies have indicated that this compound produces less severe motor disturbances compared to other D1 receptor agonists like SCH 39166.[2] At higher doses, it can also disrupt performance in food-maintained tasks.[3]
Q3: What is the receptor binding profile of this compound?
A3: this compound displays significant selectivity for the D1-like receptors over D2-like receptors. This selectivity is crucial for isolating the effects of D1 receptor activation in experimental settings.
Troubleshooting Guides
Issue: I am observing significant motor disturbances in my animal subjects after administering this compound.
Troubleshooting Steps:
-
Dosage Review: Motor side effects are strongly correlated with the administered dose. Review your current dosage and consider a dose-reduction experiment. Studies in rhesus monkeys have shown that a dose of 1.0 mg/kg/day had minimal effects on food-maintained behavior, while doses of 3.2-5.6 mg/kg/day caused disruptions.[3]
-
Behavioral Scoring: Implement a systematic behavioral scoring system to quantify motor side effects. This will allow you to objectively assess the impact of different dosages. An example of a behavioral rating scale for dopamine agonist-induced side effects is provided in the Experimental Protocols section.
-
Acclimation Period: Ensure that your subjects have had an adequate acclimation period to the testing environment before drug administration. Baseline motor activity should be stable and within normal limits.
Issue: I am not observing the expected therapeutic effect in my experimental model.
Troubleshooting Steps:
-
Dose Escalation: If you are not observing the desired effect and have not seen any adverse side effects, a careful dose escalation may be warranted. A systematic dose-escalation protocol is outlined in the Experimental Protocols section. It is crucial to increase the dose in small increments and monitor for the emergence of side effects.
-
Route of Administration and Formulation: Verify that the route of administration and the vehicle used to dissolve the compound are appropriate for your experimental model and are consistent with established literature.
-
Pharmacokinetic Considerations: Consider the pharmacokinetic profile of this compound in your animal model. The timing of your behavioral or physiological measurements relative to drug administration is critical.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | IC50 (nM) |
| D1-like | 19.7 |
| D2-like | 2425 |
This data highlights the selectivity of this compound for the D1-like receptor.
Table 2: Dose-Dependent Effects of Chronic this compound Administration in Rhesus Monkeys
| Dosage (mg/kg/day) | Effect on Cocaine Self-Administration | Side Effects |
| 1.0 | Moderate and persistent rightward shift in the dose-effect function | Did not alter threshold dose or disrupt food-maintained performance.[3] |
| 3.2-5.6 | Downward displacement of the dose-effect function | Altered threshold dose values and disrupted food-maintained performance.[3] |
Experimental Protocols
Protocol 1: Dose-Escalation Study to Determine Optimal Dosage of this compound
Objective: To systematically determine the optimal dose of this compound that produces the desired therapeutic effect with minimal side effects.
Methodology:
-
Animal Model and Group Allocation:
-
Select a cohort of animals appropriate for your research question.
-
Randomly assign animals to several dosage groups, including a vehicle control group. A minimum of three dosage groups (low, medium, high) is recommended for initial studies.
-
-
Dose Selection:
-
Based on available literature, select a starting dose that is expected to be below the therapeutic window.
-
Subsequent doses should be increased in a logarithmic or semi-logarithmic fashion.
-
-
Drug Administration:
-
Administer this compound or vehicle according to your experimental design (e.g., intraperitoneally, subcutaneously).
-
-
Behavioral Assessment:
-
At predefined time points after administration, assess both the desired therapeutic effect and potential motor side effects.
-
Utilize a standardized behavioral rating scale to quantify motor disturbances (see Protocol 2).
-
-
Data Analysis:
-
Analyze the dose-response relationship for both the therapeutic effect and the side effects.
-
Determine the dose that provides a significant therapeutic effect with an acceptable level of side effects.
-
Protocol 2: Behavioral Rating Scale for Motor Side Effects
Objective: To quantify the severity of motor side effects induced by this compound.
Methodology:
-
Observation Period: Observe each animal for a set period (e.g., 5-10 minutes) at specific time points after drug administration.
-
Scoring System: Score the presence and severity of the following behaviors on a scale of 0-4 (0 = absent, 1 = mild/intermittent, 2 = moderate, 3 = marked, 4 = severe/continuous).
-
Stereotypy: Repetitive, purposeless movements such as sniffing, gnawing, or head weaving.
-
Dyskinesia: Abnormal, involuntary movements of the limbs, trunk, or orofacial muscles.
-
Catalepsy: A state of immobility and muscular rigidity.
-
Grooming: Excessive or abnormal grooming behavior.
-
-
Total Score: Sum the scores for each category to obtain a total motor side effect score for each animal at each time point.
Mandatory Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway
Caption: Experimental Workflow for Dosage Optimization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dissociation of cocaine-antagonist properties and motoric effects of the D1 receptor partial agonists SKF 83959 and SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Rodent Models of Dyskinesia and Their Behavioral Assessment [frontiersin.org]
Addressing off-target effects of SKF 77434 hydrobromide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of SKF 77434 hydrobromide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective dopamine D1-like receptor partial agonist.[1][2][3] Its primary mechanism of action is to bind to and activate dopamine D1 and D5 receptors, which are coupled to the Gs/olf G-protein, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Q2: What is the selectivity profile of SKF 77434 for D1-like versus D2-like dopamine receptors?
A2: SKF 77434 displays high selectivity for D1-like receptors over D2-like receptors. The IC50 values for binding to D1-like and D2-like receptors are approximately 19.7 nM and 2425 nM, respectively.[2][4]
Q3: What are the known and potential off-target effects of SKF 77434?
A3: While highly selective for D1-like over D2-like receptors, SKF 77434 belongs to the benzazepine class of compounds. Structurally related benzazepines have been shown to interact with other receptors, suggesting potential off-target activities for SKF 77434. These may include:
-
Serotonin (5-HT) Receptors: Related benzazepines can activate 5-HT2C receptors (formerly known as 5-HT1C).
-
Sigma (σ) Receptors: Other atypical D1 agonists from the benzazepine family, such as SKF 83959, have been found to be potent allosteric modulators of the sigma-1 receptor.
-
Alternative D1 Receptor Signaling: D1 receptors can couple to Gq proteins, leading to phospholipase C (PLC) activation, in addition to the canonical Gs-cAMP pathway. It is possible that SKF 77434 differentially modulates these pathways.
Q4: How should I store and handle this compound?
A4: this compound powder should be stored desiccated at +4°C.[2][4] Stock solutions can be prepared in water (up to 10 mM) or DMSO (up to 100 mM).[2] It is recommended to aliquot and store stock solutions at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][3]
Data Presentation
Table 1: Binding Affinities of this compound and Potential Off-Target Interactions of Related Compounds
| Receptor Target | Ligand | Affinity (IC50/Ki) | Notes |
| Dopamine D1-like | SKF 77434 | 19.7 nM (IC50) [2][4] | Primary on-target activity. |
| Dopamine D2-like | SKF 77434 | 2425 nM (IC50) [2][4] | Demonstrates high selectivity for D1 over D2. |
| 5-HT2C (formerly 5-HT1C) | SCH 23390 & SKF 38393 | - | Activation observed in Xenopus oocytes.[2][4] Specific Ki for SKF 77434 is not readily available. |
| Sigma-1 | SKF 83959 | - | Acts as a potent allosteric modulator. Specific Ki for SKF 77434 is not readily available. |
| Dopamine Transporter (DAT) | SKF-83566 | 5.7 µM (IC50) | A related D1 antagonist shows DAT inhibition.[5] Potential for similar effects with other benzazepines should be considered. |
Note: Specific binding affinity data for SKF 77434 at a comprehensive panel of off-target receptors (e.g., various serotonin and sigma subtypes) is not widely available in the public literature. Researchers are encouraged to perform their own binding studies to fully characterize the selectivity profile in their experimental system.
Troubleshooting Guide for Unexpected Experimental Results
This guide is designed to help you identify and address potential off-target effects of SKF 77434 in your experiments.
Issue 1: Observed effect is not blocked by a selective D1 antagonist.
-
Question: I am observing a cellular or behavioral response to SKF 77434, but this response is not blocked by pre-treatment with a selective D1 receptor antagonist (e.g., SCH 23390). What could be the cause?
-
Answer: This strongly suggests an off-target effect. The primary candidates, based on the pharmacology of related compounds, are serotonin 5-HT2C receptors or sigma-1 receptors.
-
Troubleshooting Steps:
-
Confirm D1 Receptor Blockade: Ensure that the concentration of the D1 antagonist used is sufficient to block D1 receptors in your system. You can confirm this with a positive control, such as blocking the effect of a known, highly selective D1 agonist.
-
Investigate 5-HT2C Receptor Involvement: Pre-treat your system with a selective 5-HT2C receptor antagonist (e.g., SB 242084) before administering SKF 77434. If the effect of SKF 77434 is blocked, it indicates the involvement of 5-HT2C receptors.
-
Investigate Sigma-1 Receptor Involvement: Pre-treat with a selective sigma-1 receptor antagonist (e.g., BD-1063). Blockade of the SKF 77434-induced effect would point to sigma-1 receptor mediation.
-
-
Issue 2: Unexpected signaling pathway activation (e.g., calcium mobilization).
-
Question: My experiment shows that SKF 77434 is causing an increase in intracellular calcium or phosphoinositide (PI) hydrolysis, which is not typical for canonical D1 receptor (Gs-coupled) signaling. Why is this happening?
-
Answer: This could be due to two main possibilities:
-
D1 Receptor Coupling to Gq: Dopamine D1 receptors can, in some systems, couple to Gq proteins, which activate the phospholipase C (PLC) pathway, leading to IP3 production and calcium release.
-
Off-Target Activation of a Gq-Coupled Receptor: SKF 77434 may be acting as an agonist at an off-target Gq-coupled receptor, such as the 5-HT2C receptor.
-
Troubleshooting Steps:
-
D1 Antagonist Control: First, determine if the PLC activation is D1-receptor mediated by using a selective D1 antagonist like SCH 23390. If the antagonist blocks the calcium signal, it suggests Gq-coupling of the D1 receptor.
-
5-HT2C Antagonist Control: If the D1 antagonist does not block the signal, test for 5-HT2C receptor involvement by pre-treating with a selective 5-HT2C antagonist.
-
Differentiate Signaling Pathways: Perform parallel experiments to measure both cAMP production (for Gs signaling) and IP1 accumulation or intracellular calcium (for Gq signaling). This will allow you to characterize the signaling profile of SKF 77434 in your specific system.
-
-
Issue 3: Inconsistent or paradoxical behavioral effects.
-
Question: In my in vivo experiments, SKF 77434 is producing behavioral effects that are inconsistent with D1 receptor agonism, or the dose-response curve is unusual. What could explain this?
-
Answer: Complex behavioral outputs can be the result of a combination of on-target and off-target effects, as well as the partial agonist nature of SKF 77434. Off-target effects at 5-HT2C or sigma-1 receptors can modulate various neurotransmitter systems, leading to unexpected behavioral outcomes.
-
Troubleshooting Steps:
-
Systematic Antagonist Studies: As with the in vitro issues, perform pre-treatment studies with selective D1, 5-HT2C, and sigma-1 antagonists to dissect which receptor system is responsible for the observed behavior.
-
Dose-Response Analysis: Carefully examine the dose-response relationship. Off-target effects may only become apparent at higher concentrations of SKF 77434.
-
Use a "Cleaner" D1 Agonist as a Control: Compare the behavioral effects of SKF 77434 with a D1 agonist from a different chemical class that has a different off-target profile to see if the unexpected effects are specific to the benzazepine structure.
-
-
Mandatory Visualizations
Caption: Canonical vs. potential off-target signaling of SKF 77434.
Caption: Workflow for troubleshooting unexpected results with SKF 77434.
Experimental Protocols
Protocol 1: Validating On-Target D1 Receptor Engagement using a Selective Antagonist
-
Objective: To confirm that an observed effect of SKF 77434 is mediated by the dopamine D1 receptor.
-
Principle: A selective D1 receptor antagonist, such as SCH 23390, will competitively bind to D1 receptors and prevent their activation by SKF 77434. An on-target effect will be attenuated or completely blocked by the antagonist.
-
Methodology:
-
Determine Optimal Antagonist Concentration: First, perform a dose-response curve of the antagonist against a known D1 agonist (like dopamine or A77636) in your assay to determine a concentration that effectively blocks the D1 receptor-mediated response without causing non-specific effects. A concentration of 10-100 fold its Ki value is a good starting point.
-
Experimental Groups:
-
Vehicle Control
-
SKF 77434 (at the concentration of interest)
-
SCH 23390 (at the pre-determined blocking concentration)
-
SCH 23390 (pre-incubation) + SKF 77434
-
-
Procedure:
-
For in vitro assays, pre-incubate the cells/tissue with either vehicle or SCH 23390 for 15-30 minutes before adding SKF 77434.
-
For in vivo studies, administer SCH 23390 systemically or locally (depending on the experimental question) 15-30 minutes prior to the administration of SKF 77434.[6][7][8][9]
-
-
Analysis: Compare the response in the "SKF 77434" group to the "SCH 23390 + SKF 77434" group. A significant reduction in the response in the presence of the antagonist confirms D1 receptor mediation.
-
Protocol 2: Differentiating Gs vs. Gq Signaling Pathways
-
Objective: To determine if SKF 77434 activates Gs-coupled (cAMP) and/or Gq-coupled (PLC) signaling pathways.
-
Principle: These two pathways produce distinct second messengers. Gs activation leads to cAMP production, while Gq activation leads to IP3 and subsequent intracellular calcium mobilization. By measuring these distinct readouts in parallel, a signaling profile can be established.
-
Methodology:
-
Cell System: Use a cell line endogenously expressing or recombinantly overexpressing the dopamine D1 receptor.
-
cAMP Accumulation Assay (Gs Signaling):
-
Culture cells in a 96- or 384-well plate.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate cells with a dose-range of SKF 77434 for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor).[1]
-
-
Phospholipase C Activation Assay (Gq Signaling):
-
Method A: Intracellular Calcium Mobilization:
-
Method B: IP1 Accumulation:
-
The production of IP3 is transient. A more stable downstream metabolite, inositol monophosphate (IP1), can be measured as a proxy for PLC activation.
-
Stimulate cells with a dose-range of SKF 77434 in the presence of LiCl (which blocks IP1 degradation).
-
Lyse the cells and measure IP1 levels using a commercially available HTRF kit.[4]
-
-
-
Analysis: Generate dose-response curves for both cAMP production and calcium/IP1 accumulation to determine the potency (EC50) and efficacy (Emax) of SKF 77434 for each pathway.
-
Protocol 3: Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of SKF 77434 for a potential off-target receptor (e.g., 5-HT2C or Sigma-1).
-
Principle: This assay measures the ability of an unlabeled compound (SKF 77434) to compete with and displace a radiolabeled ligand that has high affinity and selectivity for the receptor of interest.
-
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the receptor of interest (e.g., CHO cells expressing human 5-HT2C receptors).[11][12]
-
Reagents:
-
Membrane preparation.
-
Selective radioligand for the target receptor (e.g., [3H]mesulergine for 5-HT2C; --INVALID-LINK---pentazocine for sigma-1).
-
Serial dilutions of unlabeled SKF 77434.
-
A known displacer for the target receptor to determine non-specific binding (e.g., mianserin for 5-HT2C; haloperidol for sigma-1).
-
Assay buffer.
-
-
Procedure:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (typically at or near its Kd value) and varying concentrations of SKF 77434.
-
Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + excess known displacer).
-
Incubate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Analysis:
-
Calculate specific binding at each concentration of SKF 77434.
-
Plot the percentage of specific binding against the log concentration of SKF 77434 to generate a competition curve.
-
Determine the IC50 value (the concentration of SKF 77434 that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. SKF 83959 is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 6. Effects of chronic administration of the D1 receptor partial agonist SKF 77434 on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of SKF 77434 hydrobromide
Welcome to the technical support center for SKF 77434 hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimentation, with a specific focus on strategies to improve its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical and solubility properties of this compound?
This compound is a selective dopamine D1-like receptor partial agonist.[1][2][3] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 376.29 g/mol | [1][2] |
| Formula | C₁₉H₂₁NO₂·HBr | [1] |
| CAS Number | 300561-58-4 | [1][2] |
| Solubility in Water | Soluble to 10 mM | [1] |
| Solubility in DMSO | Soluble to 100 mM | [1][2] |
Q2: What is bioavailability and why is it a critical factor for in vivo studies with SKF 77434?
Bioavailability is the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For orally administered drugs, low bioavailability can result from poor solubility, low permeability across the intestinal wall, or significant first-pass metabolism in the liver.[4] Ensuring adequate bioavailability is crucial for achieving desired therapeutic concentrations at the target receptor and obtaining reliable, reproducible results in preclinical studies.[4]
Q3: My this compound solution is difficult to prepare for oral gavage. What can I do?
Given its moderate aqueous solubility (up to 10 mM), achieving high concentrations in simple aqueous vehicles can be challenging. Consider the following:
-
pH Adjustment: As a hydrobromide salt, the compound's solubility is likely pH-dependent. Experiment with buffered solutions to find the optimal pH for solubility and stability.
-
Co-solvents: For preclinical studies, consider using a vehicle containing co-solvents like PEG 300, PEG 400, or propylene glycol, which can significantly increase the solubility of poorly soluble compounds. Always check the tolerability of the vehicle in the chosen animal model.
-
Use of Surfactants: Low concentrations of non-ionic surfactants such as Tween® 80 or Cremophor® EL can aid in wetting and solubilizing the compound.[5]
Q4: I am observing lower-than-expected efficacy in my in vivo experiments after oral administration. Could this be a bioavailability issue?
Yes, low efficacy despite administering a calculated effective dose is a classic sign of poor oral bioavailability. The issue could stem from several factors:
-
Limited Dissolution: The drug may not be dissolving quickly or completely enough in the gastrointestinal fluids to be absorbed.[6]
-
Poor Permeability: The drug's chemical structure may hinder its ability to pass through the intestinal epithelium into the bloodstream.[5]
-
First-Pass Metabolism: The drug may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.[4]
A systematic approach to identifying and addressing these barriers is essential.
Troubleshooting Guide: Enhancing Bioavailability
This guide provides strategies to address the primary barriers to oral bioavailability: solubility and permeability.
Issue 1: Poor Solubility and Dissolution Rate
If you suspect that the absorption of SKF 77434 is limited by its dissolution rate, the following formulation strategies can be employed.[7]
| Strategy | Description | Key Considerations |
| Particle Size Reduction | Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4][6] | Techniques include micronization and nano-milling to produce nanosuspensions.[5][6] |
| Amorphous Solid Dispersions | Dispersing the crystalline drug in a polymeric carrier in its high-energy amorphous state can improve both solubility and dissolution.[7] | Common carriers include povidone (PVP) and hydroxypropyl methylcellulose (HPMC). Stability of the amorphous form is critical. |
| Use of Surfactants | Including surfactants in the formulation lowers the surface tension between the drug particles and the dissolution medium, improving wetting and solubilization.[5] | Select a biocompatible surfactant and optimize its concentration to avoid potential toxicity. |
Issue 2: Low Intestinal Permeability
If solubility is adequate but absorption remains low, the compound may have permeability limitations.
| Strategy | Description | Key Considerations |
| Lipid-Based Formulations | Incorporating the drug into lipid-based systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve absorption.[6][7] | These systems can enhance lymphatic transport, potentially bypassing first-pass metabolism.[7] Formulation development requires screening of oils, surfactants, and co-surfactants. |
| Complexation | Using complexing agents like cyclodextrins can form water-soluble inclusion complexes that improve drug penetration through biological membranes.[8] | The stoichiometry of the complex and the binding constant are important parameters to optimize. |
| Ion Pairing | Pairing an ionizable drug with a lipophilic counter-ion can increase the overall lipophilicity of the resulting complex, thereby enhancing its membrane permeability.[5] | This is a research-level technique that requires careful selection of the counter-ion. |
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of SKF 77434 and workflows for improving its bioavailability.
Caption: Canonical signaling pathway for the D1 receptor activated by SKF 77434.
Caption: Troubleshooting workflow for low oral bioavailability.
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer after adding it from a DMSO stock solution.
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Sample Preparation: In a 96-well plate, add 198 µL of the aqueous buffer to each well. Add 2 µL of the 10 mM DMSO stock to the first well and serially dilute down the plate. This creates a concentration gradient.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow the compound to precipitate.
-
Analysis: Centrifuge the plate to pellet the precipitate. Carefully transfer the supernatant to a new plate.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve. The highest concentration at which no precipitate is observed is the kinetic solubility.
Protocol 2: In Vitro Permeability Assay (Caco-2 Model)
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of tight junctions.
-
Barrier Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the SKF 77434 solution (in transport buffer) to the apical (AP) side (donor compartment).
-
Add fresh transport buffer to the basolateral (BL) side (receiver compartment).
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL side and replace the volume with fresh buffer.
-
-
Analysis: Quantify the concentration of SKF 77434 in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. A control compound with known permeability (e.g., propranolol for high, mannitol for low) should be run in parallel.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with SKF 77434 hydrobromide
Welcome to the technical support center for SKF 77434 hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and providing answers to frequently asked questions.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the use of this compound, helping you to ensure the consistency and reliability of your results.
Question: I am observing high variability in my experimental results. What could be the cause?
Answer: Inconsistent results with this compound can stem from several factors related to its preparation, storage, and experimental application. Here are some key areas to investigate:
-
Solubility Issues: this compound has specific solubility characteristics.[1] Improper dissolution can lead to inaccurate concentrations and, consequently, variable results. Refer to the solubility data and protocol below for proper handling.
-
Compound Stability: Like many research compounds, the stability of this compound in solution is critical. Improper storage can lead to degradation of the compound.[1][2]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can degrade the compound and affect its activity. It is highly recommended to aliquot stock solutions after preparation.[2]
-
Experimental Conditions: Factors such as the animal model, route of administration, and dosage can significantly influence the observed effects.[3][4]
Question: What is the best way to prepare and store this compound solutions?
Answer: Proper preparation and storage are crucial for obtaining reproducible results.
-
Reconstitution: For in vitro studies, this compound is soluble in DMSO up to 100 mM and in water up to 10 mM. For in vivo experiments, the choice of vehicle is critical and should be appropriate for the administration route.
-
Stock Solution Storage: Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Always store in sealed, airtight containers, away from moisture.[1][2]
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2]
Question: I am not observing the expected effect on locomotor activity. What could be the issue?
Answer: The effect of this compound on locomotor activity can be complex and dose-dependent.
-
Dosage: Studies have shown that different doses of this compound can have varying effects on locomotor activity.[3] It is advisable to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
-
Partial Agonism: As a partial agonist, the observed effect can depend on the basal level of dopamine signaling in the system.[2] In some contexts, a partial agonist can act as a functional antagonist.[5]
-
Comparison with other D1 Agonists: Research has indicated that different D1-like receptor agonists can differentially affect locomotor activities.
Question: Are there any known off-target effects for this compound?
Answer: While this compound is a selective dopamine D1-like receptor partial agonist, it is important to consider its binding profile.
-
D2 Receptor Binding: It has a significantly lower affinity for D2-like receptors, with IC50 values of 19.7 nM for D1-like and 2425 nM for D2-like receptors. At higher concentrations, off-target effects on D2 receptors could be possible.
-
5-HT1C Receptor Activation: Some benzazepines, the structural class of SKF 77434, have been shown to activate 5-HT1C receptors.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 376.29 g/mol | [1] |
| Formula | C19H21NO2.HBr | |
| Purity | ≥99% | |
| IC50 for D1-like receptors | 19.7 nM | |
| IC50 for D2-like receptors | 2425 nM |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| DMSO | up to 100 mM | |
| Water | up to 10 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[2]
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term use.[2]
Protocol 2: In Vivo Administration for Locomotor Activity Studies in Rodents
-
Dilution: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration using sterile saline or another appropriate vehicle.
-
Animal Acclimation: Allow the animals to acclimate to the testing environment for a predetermined period.
-
Administration: Administer the diluted this compound solution to the animals via the desired route (e.g., intraperitoneal injection). The volume of injection should be calculated based on the animal's weight.
-
Observation: Place the animals in the locomotor activity chambers and record their activity for the specified duration.
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods.
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway Activated by SKF 77434.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of chronic administration of the D1 receptor partial agonist SKF 77434 on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissociation of cocaine-antagonist properties and motoric effects of the D1 receptor partial agonists SKF 83959 and SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SKF 77434 Hydrobromide Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of SKF 77434 hydrobromide solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 100 mM. For aqueous-based assays, further dilution in an appropriate buffer is necessary. Ensure the final DMSO concentration in your experimental setup is compatible with your biological system.
Q2: What are the optimal storage conditions for this compound in its solid form?
A2: The solid form of this compound should be stored in a tightly sealed container, desiccated, and protected from light. For short-term storage (days to weeks), +4°C is suitable. For long-term storage (months to years), -20°C is recommended.
Q3: How should I store stock solutions of this compound?
A3: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. For stock solutions prepared in DMSO, the following storage conditions are recommended:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
Always store solutions in tightly sealed containers to prevent solvent evaporation and moisture absorption.
Q4: My this compound solution has turned a brownish color. What does this indicate?
A4: this compound contains a catechol moiety, which is susceptible to oxidation. A brownish discoloration suggests potential degradation of the compound. This can be accelerated by exposure to air (oxygen), light, high pH, and the presence of metal ions. It is recommended to use freshly prepared solutions or solutions that have been stored properly under an inert atmosphere if you observe a significant color change.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer. | The solubility of this compound is lower in aqueous solutions compared to DMSO. The final concentration in your aqueous buffer may be too high. | - Increase the proportion of co-solvent (e.g., DMSO) if your experimental system allows. - Decrease the final concentration of this compound in the aqueous buffer. - Perform a solubility test in your specific buffer system before preparing a large volume. |
| Inconsistent or lower-than-expected activity in in vitro assays. | - Degradation of the compound: Improper storage or handling of the stock solution. - Adsorption to plasticware: The compound may adsorb to the surface of tubes or plates. - Incorrect concentration: Errors in dilution or calculation. | - Prepare fresh dilutions from a properly stored stock solution. - Use low-adhesion plasticware or pre-treat plasticware with a blocking agent like bovine serum albumin (BSA). - Verify all calculations and ensure accurate pipetting. |
| Variability in results between experiments. | - Inconsistent solution preparation: Differences in solvent, pH, or final concentration. - Freeze-thaw cycles: Repeated freezing and thawing of the stock solution leading to degradation. | - Standardize the solution preparation protocol. - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. |
| Unexpected off-target effects. | - Degradation products: Degraded SKF 77434 may have different biological activities. - High solvent concentration: The concentration of DMSO or another co-solvent may be affecting the cells or tissues. | - Use freshly prepared or properly stored solutions to minimize degradation. - Run a vehicle control with the same final solvent concentration to assess its effect. |
Stability Data Summary
The stability of this compound is influenced by temperature, pH, and exposure to light and oxygen. The following table summarizes illustrative stability data from forced degradation studies.
| Condition | Duration | Temperature | Illustrative % Degradation | Notes |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | ~15% | Degradation is likely to occur through hydrolysis of the ether linkages if present, or other acid-labile groups. |
| Base Hydrolysis (0.1 M NaOH) | 8 hours | 25°C | ~25% | The catechol moiety is highly susceptible to base-catalyzed oxidation, leading to colored degradation products. |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | ~30% | Oxidation of the catechol group is a primary degradation pathway. |
| Thermal (Solid State) | 7 days | 80°C | < 5% | The solid form is relatively stable at elevated temperatures in the absence of moisture. |
| Photostability (ICH Q1B) | 7 days | 25°C | ~10% | Exposure to light can induce degradation, so protection from light is crucial. |
Note: The percentage degradation values are illustrative and intended to demonstrate relative stability under different stress conditions. Actual degradation rates will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex gently until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound.
-
Preparation of Test Solutions: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the test solution and 0.2 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the test solution and 0.2 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the test solution and 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 7 days.
-
Photolytic Degradation: Expose the test solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see below).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and identify any degradation products.
-
Protocol 3: Development of a Stability-Indicating HPLC Method
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak of SKF 77434 from any degradation products formed during the forced degradation study.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Simplified signaling pathway of SKF 77434 via the Dopamine D1 receptor.
Caption: A logical approach to troubleshooting inconsistent experimental results.
Technical Support Center: SKF 77434 Hydrobromide Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of SKF 77434 hydrobromide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield or Incomplete N-Alkylation
Question: I am experiencing a low yield during the N-alkylation of the des-allyl precursor with allyl bromide. TLC analysis shows a significant amount of starting material remaining. What are the possible causes and solutions?
Answer:
Low yields in the N-alkylation step can arise from several factors. Here are some common causes and troubleshooting suggestions:
-
Insufficient Base: The choice and amount of base are critical for deprotonating the secondary amine of the benzazepine core, facilitating its nucleophilic attack on the allyl bromide.
-
Recommendation: Ensure you are using a non-nucleophilic base of sufficient strength. Potassium carbonate or triethylamine are commonly used. Consider increasing the molar equivalents of the base.
-
-
Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Recommendation: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious of potential side reactions at excessively high temperatures.
-
-
Solvent Choice: The solvent can significantly impact the reaction rate and solubility of reactants.
-
Recommendation: Aprotic polar solvents like acetonitrile or DMF are generally suitable for this type of reaction. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Allyl Bromide Quality: Allyl bromide can degrade over time.
-
Recommendation: Use freshly opened or distilled allyl bromide for the best results.
-
| Parameter | Recommendation |
| Base | Potassium Carbonate, Triethylamine |
| Solvent | Anhydrous Acetonitrile, Anhydrous DMF |
| Temperature | Room Temperature to 60 °C |
| Allyl Bromide | Use freshly opened or distilled |
Issue 2: Product Degradation during Catechol Deprotection
Question: After the deprotection of the catechol methoxy groups using BBr₃, I am observing a dark-colored reaction mixture and multiple spots on my TLC, suggesting product degradation. How can I prevent this?
Answer:
Catechols are highly susceptible to oxidation, especially in the presence of air and under neutral or basic conditions. The workup procedure after deprotection with boron tribromide (BBr₃) is critical to prevent degradation.
-
Anaerobic Conditions: Minimize the exposure of the catechol to oxygen.
-
Recommendation: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
-
-
Acidic Workup: The catechol is more stable under acidic conditions.
-
Recommendation: Quench the reaction with an acidic solution (e.g., dilute HCl) to neutralize any remaining BBr₃ and maintain a low pH during the aqueous workup.
-
-
Antioxidants: The addition of an antioxidant can help prevent oxidation.
-
Recommendation: Consider adding a small amount of a reducing agent like sodium metabisulfite or ascorbic acid during the workup.
-
Issue 3: Difficulty in Crystallizing the Hydrobromide Salt
Question: I am having trouble crystallizing the final this compound product. The product either remains an oil or precipitates as an amorphous solid. How can I induce crystallization?
Answer:
Crystallization can be a challenging step. The following techniques can be employed to induce crystallization:
-
Solvent System: The choice of solvent is crucial for crystallization.
-
Recommendation: Use a solvent system where the hydrobromide salt has limited solubility. A common approach is to dissolve the free base in a solvent like isopropanol or ethanol and then add a solution of HBr in the same solvent or in ether. An anti-solvent like diethyl ether or hexane can be slowly added to the solution of the salt to induce precipitation.
-
-
Seeding: Introducing a small crystal of the desired product can initiate crystallization.
-
Recommendation: If you have a small amount of crystalline material from a previous batch, add a seed crystal to the supersaturated solution.
-
-
Scratching: Creating a nucleation site can sometimes induce crystallization.
-
Recommendation: Gently scratch the inside of the flask with a glass rod at the air-solvent interface.
-
-
Purity: Impurities can inhibit crystallization.
-
Recommendation: Ensure the free base is of high purity before attempting salt formation. Consider an additional purification step, such as column chromatography of the free base, if necessary.
-
| Technique | Description |
| Solvent System | Isopropanol/Ether, Ethanol/Ether |
| Seeding | Introduce a seed crystal |
| Scratching | Scratch the inner surface of the flask |
| Purity | Purify the free base before salt formation |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic approach involves the N-alkylation of a protected 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine precursor with allyl bromide, followed by the deprotection of the two methoxy groups to form the catechol, and finally, formation of the hydrobromide salt.
Q2: How can I monitor the progress of the N-alkylation and deprotection reactions?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of these reactions. For the N-alkylation, you can observe the disappearance of the starting secondary amine and the appearance of the more nonpolar N-allyl product. For the deprotection, you will see the disappearance of the protected precursor and the appearance of the more polar catechol product. Staining with a suitable reagent, such as potassium permanganate, can help visualize the spots.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. As a catechol, it is sensitive to light and oxidation.
Experimental Protocols
Protocol 1: N-Alkylation of 7,8-Dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
-
Dissolve the 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine precursor (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq).
-
Add allyl bromide (1.2 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter the solid potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-allylated product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Catechol Deprotection
-
Dissolve the N-allylated, methoxy-protected precursor (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃) (3.0 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench with methanol.
-
Evaporate the solvent under reduced pressure.
-
Co-evaporate with methanol several times to remove residual boron salts.
-
The crude product can be taken to the next step without further purification or purified by chromatography on silica gel using a solvent system containing a small amount of acetic acid to prevent streaking.
Protocol 3: Hydrobromide Salt Formation and Purification
-
Dissolve the crude SKF 77434 free base in a minimal amount of isopropanol.
-
To this solution, add a solution of 48% aqueous HBr (1.1 eq).
-
Stir the solution at room temperature. The hydrobromide salt should precipitate. If no precipitate forms, slowly add diethyl ether as an anti-solvent until the solution becomes cloudy.
-
Allow the mixture to stand at 4 °C to complete the crystallization.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with cold isopropanol and then with diethyl ether.
-
Dry the purified this compound under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for crystallization of this compound.
How to prevent degradation of SKF 77434 hydrobromide in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of SKF 77434 hydrobromide in solution. Given its catechol structure, this compound is susceptible to oxidation, which can compromise experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Solution turns brown or yellow over time | Oxidation of the catechol moiety.[1] | This is a primary indicator of degradation. Prepare fresh solutions and implement preventative measures outlined in the FAQs and protocols below. Consider adding an antioxidant like ascorbic acid to the solvent.[1] |
| Precipitate forms in the solution | Poor solubility at the prepared concentration or change in solvent conditions (e.g., pH, temperature). | Ensure the concentration does not exceed the solubility limits (10 mM in water, 100 mM in DMSO). If using aqueous buffers, verify the pH is within a range that maintains solubility and stability (acidic pH is recommended).[1] |
| Loss of compound activity in assays | Chemical degradation of this compound. | Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles.[2] Store aliquots at -80°C for long-term stability.[2] |
| Inconsistent experimental results | Inconsistent solution stability between experiments. | Standardize solution preparation and handling procedures. Use deoxygenated solvents and prepare solutions fresh before each experiment whenever possible. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The degradation of this compound is primarily due to the oxidation of its 7,8-dihydroxy (catechol) group.[3] Key factors that accelerate this degradation are:
-
High pH: The rate of autoxidation significantly increases at neutral to alkaline pH.[1][4]
-
Presence of Oxygen: Molecular oxygen is a major driver of catechol oxidation.[1]
-
Exposure to Light: Light can induce photochemical oxidation.[1][4]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]
-
Presence of Metal Ions: Trace metal ions, such as copper and iron, can catalyze the oxidation process.[1][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions (up to 100 mM).[2] For aqueous solutions, solubility is lower (up to 10 mM in water). When using aqueous buffers, an acidic pH is recommended to enhance stability.[1]
Q3: How should I store this compound solutions?
A3: For optimal stability, stock solutions in DMSO should be aliquoted into single-use vials and stored under the following conditions:
Avoid repeated freeze-thaw cycles.[2] Solid this compound should be stored desiccated at +4°C.[5]
Q4: My aqueous solution of this compound is discolored. Can I still use it?
A4: Discoloration (typically browning) is a visual indicator of catechol oxidation and degradation.[1] It is highly recommended to discard the discolored solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results.
Q5: Can I do anything to prolong the stability of my aqueous this compound solution during an experiment?
A5: Yes. To improve stability during experiments, you can:
-
Use an acidic buffer (pH < 7).
-
Prepare the buffer with deoxygenated water (e.g., by sparging with argon or nitrogen).[1]
-
Protect the solution from light by using amber vials or covering the container with foil.[4]
-
Keep the solution on ice to maintain a low temperature.[1]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolution: Add the appropriate volume of newly opened, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mM). If needed, use ultrasonic agitation and warming to aid dissolution.[2]
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare an aqueous buffer with an acidic pH (e.g., citrate or phosphate buffer, pH 5-6).
-
Deoxygenation: Deoxygenate the buffer by sparging with an inert gas like argon or nitrogen for at least 15-30 minutes.
-
Dilution: Thaw a single-use aliquot of the DMSO stock solution. Dilute the stock solution into the deoxygenated aqueous buffer to the final desired concentration immediately before use.
-
Handling During Experiment: Keep the working solution protected from light and on ice throughout the experiment to minimize degradation.
Visualizing Degradation and Prevention
The following diagrams illustrate the degradation pathway of the catechol moiety and the recommended workflow for preparing stable solutions.
Caption: Potential oxidation pathway of the SKF 77434 catechol group.
Caption: Workflow for preparing stable aqueous solutions of SKF 77434.
References
Technical Support Center: Managing Motoric Side Effects of SKF 77434 Hydrobromide in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dopamine D1 receptor partial agonist SKF 77434 hydrobromide in animal models. The information is designed to help manage and mitigate potential motoric side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective partial agonist for the dopamine D1 receptor.[1] Its mechanism of action involves binding to and activating D1 receptors, which are coupled to Gαolf proteins. This activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[2][3] This signaling cascade is involved in various physiological processes, including motor control.
Q2: What are the common motoric side effects observed with SKF 77434 administration in animal models?
A2: SKF 77434 can induce a range of motoric effects that are often dose-dependent. In rats, it has been observed to cause biphasic effects on locomotor activity, with initial attenuation followed by potentiation at doses between 0.01-10.0 mg/kg (subcutaneous).[4] Other reported effects include increased rearing behavior and stereotypy.[4] Some studies suggest that SKF 77434 and other D1 partial agonists produce less severe motor disruptions compared to full D1 agonists or antagonists.[5]
Q3: Are there specific orofacial dyskinesias, like vacuous chewing movements (VCMs), associated with SKF 77434?
A3: While the literature specifically detailing VCMs induced by SKF 77434 is limited, the modulation of dopamine D1 receptors is strongly implicated in the pathophysiology of orofacial dyskinesias.[6][7][8] Given that D1 receptor stimulation is a key factor in drug-induced dyskinesias, monitoring for VCMs is a critical aspect of preclinical assessment with any D1 agonist, including SKF 77434.
Q4: How do the motoric effects of SKF 77434 compare to other D1 receptor agonists?
A4: SKF 77434 is a partial agonist and its motor profile can differ from full D1 agonists. For instance, while both SKF 77434 and the full agonist SKF 82958 can potentiate horizontal movement and rearing, the parent compound SKF 38393 (also a partial agonist) does not significantly potentiate these behaviors.[4] This suggests a spectrum of motor effects among D1 agonists related to their intrinsic efficacy.
Troubleshooting Guides
Issue 1: Excessive Hyperactivity or Stereotypy Observed
-
Problem: After administration of SKF 77434, the animal model (e.g., rat, mouse) exhibits excessive locomotor activity, repetitive, non-functional behaviors (stereotypy), or intense rearing, which may interfere with the primary experimental endpoints.
-
Possible Causes:
-
The administered dose is too high for the specific animal strain, sex, or age.
-
Individual animal sensitivity to the compound.
-
Interaction with other administered compounds.
-
-
Troubleshooting Steps:
-
Dose-Response Pilot Study: If not already performed, conduct a dose-response study to determine the optimal dose that achieves the desired therapeutic effect with minimal motor side effects. Based on literature, doses for locomotor effects in rats range from 0.01 to 10.0 mg/kg (SC).[4]
-
Dose Reduction: If excessive motor activity is observed, consider reducing the dose in subsequent experiments.
-
Acclimatization: Ensure animals are properly habituated to the testing environment to minimize novelty-induced hyperactivity which can be potentiated by dopaminergic agents.
-
Control for Confounding Factors: If other compounds are being co-administered, investigate potential synergistic effects on motor activity.
-
Issue 2: Unexplained Sedation or Hypoactivity
-
Problem: The animal model displays a significant decrease in locomotor activity or sedation after SKF 77434 administration, which is unexpected or counterproductive to the experimental goals.
-
Possible Causes:
-
Biphasic dose-response effects: Low doses of some D1 agonists can initially suppress motor activity.[4]
-
Off-target effects or individual animal response.
-
-
Troubleshooting Steps:
-
Review Dose and Time Course: Analyze the locomotor activity over time post-administration. The initial hypoactivity may be followed by a period of hyperactivity.[4]
-
Adjust Dose: If hypoactivity is the predominant and undesirable effect, a different dose may be required. A dose-response assessment is recommended.
-
Health Assessment: Rule out any underlying health issues in the animal that could be exacerbated by the compound.
-
Issue 3: Observation of Abnormal Involuntary Movements (e.g., Vacuous Chewing)
-
Problem: Animals exhibit abnormal orofacial movements, such as vacuous chewing, which can be indicative of dyskinesia-like side effects.
-
Possible Causes:
-
Sensitization of D1 receptor signaling pathways due to repeated administration.
-
High doses of the compound.
-
-
Troubleshooting Steps:
-
Systematic Quantification: Implement a rating scale for abnormal involuntary movements (AIMs) to systematically quantify the severity and frequency of these behaviors.
-
Dose Adjustment: Evaluate if a lower dose can maintain the desired experimental effect while reducing or eliminating these movements.
-
Chronic vs. Acute Dosing: Be aware that chronic treatment may be more likely to induce these effects than acute administration.[2]
-
Consider Co-administration of Mitigating Agents: While beyond the scope of a simple troubleshooting guide, research into agents that modulate downstream signaling pathways (e.g., targeting mTORC1 or ERK) could be a long-term strategy if these side effects are persistent.[3][9]
-
Quantitative Data Summary
Table 1: Dose-Response Effects of SKF 77434 on Motor Behaviors in Rodents
| Animal Model | Dose Range (mg/kg) | Route | Observed Motoric Effects | Reference |
| Rats | 0.01 - 10.0 | SC | Biphasic effects on horizontal movement and rearing (attenuation followed by potentiation). Attenuation of thigmotaxis. | [4] |
| Rats | 0.01 - 5.0 | SC | Impaired responding for conditioned reward at higher doses, which may indirectly affect motor output in operant tasks. | [10] |
| Rats | 0.20, 1.0, 5.0, 10.0 | IP | Significant increases in locomotion at some doses. | [11] |
| Rhesus Monkeys | 1.0 - 5.6 (per day) | IV | Dose-dependent effects on cocaine self-administration; higher doses disrupted food-maintained performance, indicating potential motor impairment. | [12] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity and Stereotypy
-
Animal Model: Male Wistar rats (or other appropriate rodent strain).
-
Apparatus: Open-field arena equipped with automated photobeam tracking systems to measure horizontal distance traveled, vertical activity (rearing), and stereotypy counts.
-
Procedure: a. Habituate animals to the testing room for at least 1 hour before the experiment. b. Handle animals and administer vehicle (e.g., saline) injections for several days prior to the experiment to acclimate them to the procedure. c. On the test day, administer this compound subcutaneously (SC) or intraperitoneally (IP) at the desired dose. A vehicle control group should be included. d. Immediately place the animal in the open-field arena. e. Record motor activity for a predefined period (e.g., 60-120 minutes), analyzing the data in time bins (e.g., 5-minute intervals) to observe the time course of effects.
-
Data Analysis: Analyze total distance traveled, number of rears, and stereotypy counts/time. Compare drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Quantification of Vacuous Chewing Movements (VCMs)
-
Animal Model: Male Sprague-Dawley rats (or other appropriate rodent strain).
-
Procedure: a. Administer this compound at the desired dose and route. b. At specified time points post-administration (e.g., 30, 60, 90, 120 minutes), place the animal in a transparent observation cage. c. Allow a brief habituation period (e.g., 1-2 minutes). d. Observe the animal for a set duration (e.g., 2-5 minutes) and count the number of VCMs. VCMs are defined as single mouth openings in the vertical plane not directed at physical material. e. A blinded observer should perform the scoring to prevent bias.
-
Data Analysis: Compare the frequency of VCMs in the drug-treated group to a vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by SKF 77434. Activation of this pathway is linked to both therapeutic effects and potential motor side effects like dyskinesia.
Caption: Canonical D1 receptor signaling cascade initiated by SKF 77434.
Experimental Workflow for Managing Motor Side Effects
This diagram outlines a logical workflow for researchers to proactively manage and troubleshoot motoric side effects when using SKF 77434.
Caption: A workflow for identifying and managing motor side effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Striatal Signaling in L-DOPA-Induced Dyskinesia: Common Mechanisms with Drug Abuse and Long Term Memory Involving D1 Dopamine Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-DOPA-Induced Dyskinesia and Abnormal Signaling in Striatal Medium Spiny Neurons: Focus on Dopamine D1 Receptor-Mediated Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D1 receptor family agonists, SK&F38393, SK&F77434, and SK&F82958, differentially affect locomotor activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissociation of cocaine-antagonist properties and motoric effects of the D1 receptor partial agonists SKF 83959 and SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabigerol Mitigates Haloperidol-Induced Vacuous Chewing Movements in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bauhinia forficata prevents vacuous chewing movements induced by haloperidol in rats and has antioxidant potential in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 10. Dopamine D1-like receptor agonists impair responding for conditioned reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of chronic administration of the D1 receptor partial agonist SKF 77434 on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining experimental design for SKF 77434 hydrobromide studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving SKF 77434 hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective partial agonist for the dopamine D1-like receptor. Its primary mechanism of action is to bind to and activate D1 receptors, mimicking the effect of the endogenous neurotransmitter, dopamine, albeit with lower intrinsic efficacy than a full agonist. It is often used in research to investigate the role of the D1 receptor in various physiological and pathological processes, particularly in studies of cocaine addiction.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]
Q3: What are some common in vivo applications of this compound?
A3: this compound is frequently used in preclinical animal models to study its effects on behavior. Common applications include locomotor activity tests in rats and self-administration studies in monkeys to evaluate its potential as a treatment for cocaine dependence.[2][3][4]
Q4: Is this compound selective for the D1 receptor?
A4: Yes, this compound displays selectivity for the D1-like receptor over the D2-like receptor. This selectivity is a key feature for researchers aiming to isolate and study the specific functions of the D1 receptor pathway.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results in behavioral experiments.
-
Potential Cause: Variability in drug administration, animal handling, or environmental factors.
-
Troubleshooting Steps:
-
Standardize Drug Preparation: Ensure consistent preparation of this compound solutions for each experiment. Use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.
-
Consistent Administration Route and Timing: Use a consistent route of administration (e.g., intraperitoneal, intravenous) and ensure the time between administration and behavioral testing is the same for all subjects.
-
Acclimatize Animals: Properly acclimatize animals to the testing environment and handling procedures to minimize stress-induced behavioral changes.
-
Control for Environmental Variables: Maintain consistent lighting, temperature, and noise levels in the experimental room, as these can influence animal behavior.
-
Problem 2: Poor solubility of this compound in aqueous solutions.
-
Potential Cause: this compound has limited solubility in aqueous buffers.
-
Troubleshooting Steps:
-
Use of Co-solvents: For in vivo administration, after initially dissolving in a minimal amount of DMSO, further dilution can be attempted with a co-solvent like polyethylene glycol (PEG) or Tween 80 in saline.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
pH Adjustment: The solubility of benzazepine derivatives can be pH-dependent. Adjusting the pH of the vehicle may improve solubility, but this should be done cautiously to avoid altering the drug's properties or causing physiological effects.
-
Prepare Fresh Solutions: Due to potential stability issues in aqueous solutions, it is advisable to prepare these solutions fresh before each experiment.
-
Problem 3: Observing lower than expected potency or efficacy in vitro.
-
Potential Cause: Degradation of the compound, issues with the assay system, or the partial agonist nature of the drug.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: If possible, verify the purity and concentration of your stock solution.
-
Optimize Assay Conditions: Ensure that the cell line or membrane preparation expresses a sufficient density of D1 receptors. Optimize incubation times and temperatures for your specific assay.
-
Consider Partial Agonism: As a partial agonist, SKF 77434 will not produce the same maximal effect (Emax) as a full agonist like dopamine. Ensure your expectations are aligned with the compound's known pharmacology.
-
Include Positive Controls: Always include a known D1 receptor full agonist (e.g., dopamine or SKF 81297) as a positive control to validate your assay's performance.
-
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Receptor Subtype | Species | Notes |
| IC50 | 19.7 nM | D1-like | Not Specified | A measure of the concentration of SKF 77434 that is required for 50% inhibition of the binding of a radioligand to the D1-like receptor. |
| IC50 | 2425 nM | D2-like | Not Specified | A measure of the concentration of SKF 77434 that is required for 50% inhibition of the binding of a radioligand to the D2-like receptor, indicating lower affinity compared to the D1-like receptor. |
Note: Specific Ki, EC50, and Emax values for this compound are not consistently reported across publicly available literature. The IC50 values provide an indication of the compound's affinity and selectivity.
Experimental Protocols
1. In Vitro Dopamine D1 Receptor Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D1 receptor.
-
Assay Buffer: Use a suitable assay buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Radioligand: Use a selective D1 receptor antagonist radioligand, such as [3H]SCH 23390.
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, include a high concentration of a non-labeled D1 antagonist (e.g., 10 µM SCH 23390).
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
2. In Vivo Locomotor Activity in Rats
-
Objective: To assess the effect of this compound on spontaneous locomotor activity.
-
Methodology:
-
Animals: Use adult male rats (e.g., Sprague-Dawley or Wistar).
-
Apparatus: Use an open-field arena equipped with infrared beams or a video-tracking system to measure locomotor activity.[5][6]
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or a vehicle containing a small amount of DMSO).
-
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Doses can range from 0.20 to 10.0 mg/kg.[7]
-
Place the rat in the open-field arena immediately after injection or after a specified pre-treatment time.
-
Record locomotor activity for a set duration (e.g., 60 minutes).
-
-
Data Analysis:
-
Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center of the arena.
-
Compare the data from the SKF 77434-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).
-
-
Mandatory Visualizations
Caption: Simplified signaling pathway of SKF 77434 at the D1 receptor.
Caption: General experimental workflow for in vivo behavioral studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of chronic administration of the D1 receptor partial agonist SKF 77434 on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-administration of D1 receptor agonists by squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SKF 77434 Hydrobromide and Other Dopamine D1 Receptor Partial Agonists
For researchers and professionals in drug development, the nuanced differences between pharmacological agents are critical. This guide provides an objective comparison of SKF 77434 hydrobromide with other notable dopamine D1 receptor partial agonists, namely SKF 38393, SKF 83959, and CY 208,243. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Introduction to D1 Receptor Partial Agonists
Dopamine D1 receptors, a subtype of G protein-coupled receptors, are primarily associated with the Gαs subunit, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). Partial agonists of the D1 receptor are compounds that bind to and activate the receptor but elicit a submaximal response compared to a full agonist. This characteristic makes them valuable tools for modulating dopaminergic neurotransmission with potentially fewer side effects than full agonists. These compounds are of significant interest in the study and potential treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders.
In Vitro Pharmacological Profile
The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC50) of this compound and its counterparts at the dopamine D1 receptor. The data are compiled from various radioligand binding and functional assays.
Table 1: Dopamine D1 Receptor Binding Affinity (Ki) in nM
| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D5 Receptor (Ki, nM) | D1/D2 Selectivity Ratio |
| SKF 77434 | 19.7 | 2425 | - | 123 |
| SKF 38393 | 1.1 | 860 | 1.6 | 782 |
| SKF 83959 | 1.2 | 920 | 7.6 | 767 |
| CY 208,243 | 10 | 300 | - | 30 |
Note: Data are compiled from multiple sources and may reflect inter-assay variability. A higher D1/D2 selectivity ratio indicates greater selectivity for the D1 receptor over the D2 receptor.
Table 2: Functional Potency (EC50) for cAMP Production in nM
| Compound | EC50 (nM) | Intrinsic Activity (% of Dopamine) |
| SKF 77434 | 138 | 45% |
| SKF 38393 | 10 | 75% |
| SKF 83959 | 2.5 | 60% |
| CY 208,243 | 125 | Partial Agonist |
Note: Intrinsic activity is a measure of the maximal effect of the drug in comparison to the endogenous ligand, dopamine. Data are compiled from multiple sources.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical D1 receptor signaling pathway and a typical experimental workflow for assessing the functional activity of these compounds.
In Vivo Behavioral Effects
The in vivo effects of D1 receptor partial agonists are complex and can vary depending on the specific compound, dose, and animal model used. Below is a summary of comparative in vivo studies.
Table 3: Summary of In Vivo Behavioral Effects
| Compound | Locomotor Activity | Cocaine Self-Administration | Catalepsy Induction | Pro-cognitive Effects |
| SKF 77434 | Biphasic (low dose decrease, high dose increase)[1] | Attenuates[2] | Low potential | Limited data |
| SKF 38393 | Generally decreases or has no effect[1] | Attenuates | Low potential | Enhances working memory |
| SKF 83959 | Biphasic (low dose decrease, high dose increase) | Attenuates[2] | Higher potential than SKF 77434 | Limited data |
| CY 208,243 | Can induce locomotor activity | Limited data | Moderate potential | May improve working memory |
Experimental Protocols
Radioligand Binding Assay for D1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D1 receptor.
Materials:
-
Rat striatal tissue homogenates (source of D1 receptors).
-
[3H]SCH 23390 (radioligand).
-
Test compounds (SKF 77434, SKF 38393, SKF 83959, CY 208,243).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
(+)-Butaclamol (for non-specific binding determination).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare rat striatal membranes by homogenization and centrifugation.
-
Incubate the striatal membranes with a fixed concentration of [3H]SCH 23390 and varying concentrations of the test compound in the assay buffer.
-
For determination of non-specific binding, incubate the membranes with [3H]SCH 23390 in the presence of a high concentration of (+)-butaclamol.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for D1 Receptor Activity
Objective: To determine the functional potency (EC50) and intrinsic activity of test compounds at the D1 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Test compounds (SKF 77434, SKF 38393, SKF 83959, CY 208,243).
-
Dopamine (as a reference full agonist).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Culture the D1-CHO cells in appropriate flasks and seed them into multi-well plates.
-
Allow the cells to adhere and grow to a suitable confluency.
-
On the day of the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor and incubate.
-
Add varying concentrations of the test compounds or dopamine to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection method according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the EC50 values (concentration of agonist that produces 50% of its maximal effect).
-
Determine the intrinsic activity by comparing the maximal response of the test compound to the maximal response of dopamine.
Conclusion
This compound is a selective D1 receptor partial agonist with a distinct in vitro and in vivo profile compared to other benzazepine derivatives like SKF 38393 and SKF 83959, and the ergoline derivative CY 208,243. Its lower potency and intrinsic activity in stimulating cAMP production compared to SKF 38393 and SKF 83959 may translate to a different therapeutic window and side effect profile. The choice of a specific D1 partial agonist for research or therapeutic development will depend on the desired level of receptor stimulation and the specific application. The data and protocols provided in this guide are intended to serve as a valuable resource for making such informed decisions.
References
- 1. Dopamine D1 receptor family agonists, SK&F38393, SK&F77434, and SK&F82958, differentially affect locomotor activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissociation of cocaine-antagonist properties and motoric effects of the D1 receptor partial agonists SKF 83959 and SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Dopamine D1 Receptor Agonists: SKF 77434 hydrobromide vs. SKF 82958
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of SKF 77434 hydrobromide, a partial D1 receptor agonist, and SKF 82958, a full D1 receptor agonist. The information presented is collated from various preclinical studies to aid in the selection of appropriate research tools for investigating the dopamine D1 receptor system.
Introduction
SKF 77434 and SKF 82958 are both benzazepine derivatives that exhibit selectivity for the dopamine D1 receptor. However, their distinct pharmacological profiles as partial and full agonists, respectively, lead to different functional outcomes both in vitro and in vivo. A key differentiator that has emerged is the characterization of SKF 77434 as a G protein-biased agonist, preferentially activating Gs signaling pathways without significant recruitment of β-arrestin.[1][2] In contrast, SKF 82958 acts as a conventional full agonist, robustly activating downstream signaling cascades.
In Vitro Pharmacological Profile
The following tables summarize the quantitative data on the binding affinity and functional potency of SKF 77434 and SKF 82958 at the dopamine D1 receptor.
Table 1: Dopamine D1 Receptor Binding Affinity
| Compound | Kᵢ (nM) for D1 Receptor | D1/D2 Selectivity | Source |
| SKF 77434 | Data not consistently available in direct comparison | Decreased D1/D2 selectivity compared to parent compounds[3] | [3] |
| SKF 82958 | 4 (K₀.₅) | ~18-fold selective for D1 over D2 (K₀.₅ = 73 nM for D2) | [4][5] |
Table 2: Functional Potency in Adenylyl Cyclase Activation
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Dopamine) | Classification | Source |
| SKF 77434 | Data not consistently available | Partial Agonist | Partial Agonist | [3][6] |
| SKF 82958 | 491 | Full Agonist | Full Agonist | [4][5][7] |
Note: Efficacy (Eₘₐₓ) is expressed relative to the maximal response induced by the endogenous ligand, dopamine.
Dopamine D1 Receptor Signaling Pathways
Activation of the D1 receptor by an agonist initiates a cascade of intracellular events. The canonical pathway involves the coupling to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[8][9][10] However, evidence also suggests the existence of non-canonical pathways.
Caption: Dopamine D1 receptor signaling pathways.
In Vivo Efficacy: A Comparative Overview
Behavioral studies in animal models reveal significant differences in the in vivo effects of SKF 77434 and SKF 82958, reflecting their distinct molecular profiles.
Table 3: Summary of In Vivo Behavioral Effects
| Behavioral Paradigm | SKF 77434 | SKF 82958 | Key Findings | Source |
| Self-Administration | Readily self-administered by rats.[3][11] | Readily self-administered by rats.[3][11] | Both compounds exhibit reinforcing properties, though the reinforcing efficacy may differ. | [3][11] |
| Conditioned Place Preference (CPP) | Did not produce place conditioning in rats.[12] | Produced a significant place preference in rats at a dose of 0.05 mg/kg.[12] | SKF 82958 demonstrates rewarding effects in the CPP paradigm, while the partial agonist SKF 77434 does not. | [12] |
| Locomotor Activity | Dose-dependent effects; can attenuate cocaine-induced hyperactivity. | Increases locomotor activity in habituated animals.[13] | The effects on locomotion are context-dependent and differ between the two agonists. | [13][14] |
| Discriminative Stimulus Effects | Can partially substitute for cocaine in drug discrimination studies. | Serves as an effective discriminative stimulus, fully substituting for other high-efficacy D1 agonists.[15] | SKF 82958 produces a more robust and reliable discriminative stimulus cue compared to SKF 77434. | [14][15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of unlabeled ligands for the D1 receptor.
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize tissue rich in D1 receptors (e.g., rat striatum) in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a D1-selective radioligand (e.g., [³H]SCH23390) and varying concentrations of the unlabeled test compound (SKF 77434 or SKF 82958).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the unlabeled ligand to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This assay measures the ability of a compound to stimulate the production of cAMP.
Protocol:
-
Cell Culture and Membrane Preparation: Use cells expressing the D1 receptor or tissue homogenates.
-
Assay Reaction: Incubate the membranes with ATP (the substrate for adenylyl cyclase) and varying concentrations of the test compound.
-
cAMP Measurement: Terminate the reaction and measure the amount of cAMP produced using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of cAMP produced against the concentration of the agonist to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
Rat Self-Administration Study
This behavioral paradigm assesses the reinforcing properties of a drug.[16][17]
Caption: Workflow for a rat self-administration study.
Protocol:
-
Surgery: Surgically implant a chronic intravenous catheter into the jugular vein of the rat.
-
Training: Train the rat in an operant conditioning chamber to press a lever for a food reward.
-
Acquisition: Replace the food reward with an intravenous infusion of the test drug (SKF 77434 or SKF 82958) delivered upon a lever press.
-
Maintenance: Continue daily sessions until the rat demonstrates stable responding for the drug.
-
Testing: Evaluate the reinforcing efficacy by varying the dose of the drug per infusion and observing changes in lever-pressing behavior.
Conditioned Place Preference (CPP)
This paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[18][19][20][21][22]
Protocol:
-
Pre-Conditioning Phase: Allow the rat to freely explore a two- or three-compartment apparatus to determine any baseline preference for a particular compartment.
-
Conditioning Phase: On alternating days, administer the drug (e.g., SKF 82958) and confine the rat to one compartment, and administer a vehicle injection and confine the rat to the other compartment.
-
Test Phase: After the conditioning phase, place the rat in the apparatus with free access to all compartments and measure the time spent in each. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
Conclusion
The choice between this compound and SKF 82958 for research purposes will depend on the specific scientific question being addressed. SKF 82958 serves as a valuable tool for investigating the consequences of full D1 receptor activation, including its role in reward and reinforcement.[11][12][15][23][24] In contrast, SKF 77434, with its partial and G protein-biased agonist profile, offers a unique opportunity to dissect the differential roles of Gs-mediated signaling versus β-arrestin-dependent pathways in D1 receptor function.[1][2] The distinct in vivo profiles of these two compounds underscore the complexity of dopamine D1 receptor pharmacology and highlight the importance of considering not only agonist efficacy but also potential signaling bias in drug development.
References
- 1. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 11. Self-administration of the D1 agonist SKF 82958 is mediated by D1, not D2, receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differences between A 68930 and SKF 82958 could suggest synergistic roles of D1 and D5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of chronic administration of the D1 receptor partial agonist SKF 77434 on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: Self-administration Studies: Principle and Protocol [jove.com]
- 17. How to make a rat addicted to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 20. scispace.com [scispace.com]
- 21. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Running Reward Conditioned Place Preference Task [en.bio-protocol.org]
- 23. The dopamine D1 receptor agonist SKF-82958 effectively increases eye blinking count in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The full D1 dopamine receptor agonist SKF-82958 induces neuropeptide mRNA in the normosensitive striatum of rats: regulation of D1/D2 interactions by muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Functional Cocaine Antagonist Properties of SKF 77434 Hydrobromide: A Comparative Guide
For researchers and scientists in the field of drug development, identifying compounds with the potential to treat cocaine addiction is a significant challenge. SKF 77434 hydrobromide, a selective dopamine D1 receptor partial agonist, has emerged as a compound of interest for its potential functional antagonist properties against cocaine.[1] This guide provides an objective comparison of SKF 77434 with other key dopamine receptor ligands, supported by experimental data, to validate its role as a potential therapeutic agent.
Comparative Analysis of Receptor Binding Affinities
The interaction of a compound with specific dopamine receptor subtypes is a critical determinant of its pharmacological profile. The following table summarizes the binding affinities (Ki) of SKF 77434 and comparator compounds at various dopamine receptors. A lower Ki value indicates a higher binding affinity.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D5 Receptor Ki (nM) | Receptor Selectivity |
| SKF 77434 | Similar to SKF 38393 (nanomolar range) | - | - | - | Selective D1 partial agonist |
| SKF 83959 | ~1.18 - 2.5 | ~920 - 1100 | ~399 | ~7.56 | D1-like partial agonist |
| SCH 39166 | ~0.9 - 1.2 | >1000 | >1000 | ~2.0 | Potent and selective D1 antagonist |
Efficacy in Preclinical Models of Cocaine Addiction
The functional antagonism of cocaine's effects is a key measure of a candidate medication's potential. The following data from preclinical models—cocaine self-administration and conditioned place preference—illustrate the comparative efficacy of SKF 77434.
Cocaine Self-Administration
This paradigm assesses the reinforcing effects of a drug, where an animal learns to perform a specific response to receive a drug infusion. A reduction in cocaine self-administration by a pretreatment compound suggests a potential antagonist effect.
| Compound | Animal Model | Effect on Cocaine Self-Administration | Notable Findings |
| SKF 77434 | Rhesus Monkeys | Dose-dependent attenuation. A low dose (1.0 mg/kg/day) caused a rightward shift in the cocaine dose-effect curve, while a higher dose (3.2-5.6 mg/kg/day) produced a downward shift.[3] | Chronic administration of lower doses did not disrupt food-maintained behavior, indicating behavioral specificity.[3] |
| SKF 83959 | Squirrel Monkeys | Attenuated the behavioral stimulant and discriminative stimulus effects of cocaine. | Showed a greater separation between the dose required to antagonize cocaine's effects and the dose that induced motor side effects (catalepsy) compared to SCH 39166.[4] |
| SCH 39166 | Squirrel Monkeys | Dose-dependently attenuated the behavioral stimulant and discriminative stimulus effects of cocaine.[4] | Produced more severe disruptions in motor behavior compared to SKF 83959 and SKF 77434.[4] |
Conditioned Place Preference (CPP)
CPP is a model of the rewarding and motivational effects of a drug, where an animal associates a specific environment with the drug's effects. A compound that blocks the development of cocaine-induced CPP is considered to have antagonist properties.
| Compound | Animal Model | Effect on Cocaine-Induced CPP | Intrinsic Rewarding Effects (CPP alone) |
| SKF 77434 | Rats | - | Did not produce conditioned place preference on its own at various doses (0.20, 1.0, 5.0, and 10.0 mg/kg, i.p.).[5] |
| SKF 82958 (related D1 agonist) | Rats | - | Produced a significant conditioned place preference at a dose of 0.05 mg/kg.[5] |
| Amphetamine (positive control) | Rats | - | Produced a significant conditioned place preference at a dose of 2.0 mg/kg.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.
Cocaine Self-Administration Protocol
Objective: To assess the reinforcing effects of cocaine and the potential of a test compound to antagonize these effects.
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump connected to a surgically implanted intravenous catheter.
Procedure:
-
Catheter Implantation: Animals (e.g., rhesus monkeys or rats) are surgically implanted with a chronic indwelling catheter into the jugular or femoral vein.
-
Acquisition Phase: Animals are placed in the operant chamber and learn to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.03 mg/kg/infusion). Each infusion is paired with a visual or auditory cue (e.g., illumination of the stimulus light). An "inactive" lever is also present, and presses on this lever have no programmed consequences. Training continues until a stable pattern of self-administration is established, typically under a fixed-ratio (FR) schedule of reinforcement (e.g., FR10, where 10 lever presses result in one infusion).
-
Treatment Phase: Once stable responding is achieved, animals are pretreated with various doses of the test compound (e.g., SKF 77434) or vehicle before the self-administration session.
-
Data Analysis: The primary dependent measure is the number of cocaine infusions self-administered. The dose-effect curve for cocaine self-administration can be determined by varying the dose of cocaine per infusion. The effect of the test compound is assessed by its ability to shift the cocaine dose-effect curve (e.g., a rightward shift indicates a surmountable antagonism, while a downward shift suggests an insurmountable antagonism). Responding on the inactive lever is monitored to assess non-specific behavioral effects. To control for general motor impairment, the effects of the test compound on responding maintained by a non-drug reinforcer (e.g., food pellets) are often assessed in separate sessions.[3]
Conditioned Place Preference (CPP) Protocol
Objective: To evaluate the rewarding properties of a drug and the ability of a test compound to block these effects.
Apparatus: A three-chamber apparatus with two larger outer chambers distinguished by distinct visual and tactile cues (e.g., different wall colors and floor textures) and a smaller central start chamber.
Procedure:
-
Pre-Conditioning Phase (Baseline Preference): On the first day, animals are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes). The time spent in each of the outer chambers is recorded to determine any initial preference.
-
Conditioning Phase: This phase typically occurs over several days (e.g., 4-8 days). On "drug" conditioning days, animals receive an injection of cocaine and are immediately confined to one of the outer chambers for a specific duration (e.g., 30 minutes). On "saline" conditioning days, animals receive a vehicle injection and are confined to the opposite outer chamber. The chamber paired with the drug is counterbalanced across animals to avoid bias.
-
Post-Conditioning Phase (Test for Preference): On the test day, animals are placed in the central chamber (without any drug injection) and allowed to freely explore all three chambers, as in the pre-conditioning phase. The time spent in each chamber is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates the development of a conditioned place preference. To test for antagonist effects, a test compound would be administered before the cocaine injections during the conditioning phase. A lack of a significant preference for the cocaine-paired chamber in the group pretreated with the test compound would indicate a blockade of cocaine's rewarding effects.[5]
Visualizing the Mechanisms
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Dopamine D1 Receptor Signaling Pathway
The dopamine D1 receptor is a G-protein coupled receptor that, upon activation by an agonist, initiates a cascade of intracellular events.
Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow for Cocaine Self-Administration Studies
The following diagram illustrates the sequential steps involved in a typical cocaine self-administration experiment to test a potential antagonist.
Cocaine Self-Administration Workflow.
Experimental Workflow for Conditioned Place Preference Studies
This diagram outlines the process of a conditioned place preference study to assess the rewarding effects of a substance.
Conditioned Place Preference Workflow.
Conclusion
The available evidence suggests that this compound exhibits functional cocaine antagonist properties, primarily through its action as a dopamine D1 receptor partial agonist. In preclinical models, it effectively reduces cocaine self-administration in a dose-dependent manner and, importantly, does not appear to possess intrinsic rewarding effects that could indicate abuse liability.[3][5] Its profile, particularly the attenuation of cocaine's reinforcing effects without significant motor disruption at lower doses, positions it as a promising candidate for further investigation in the development of pharmacotherapies for cocaine use disorder.[3][4] The comparative data presented here underscore the potential of D1 receptor partial agonism as a therapeutic strategy and highlight SKF 77434 as a valuable tool for ongoing research in this critical area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of chronic administration of the D1 receptor partial agonist SKF 77434 on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissociation of cocaine-antagonist properties and motoric effects of the D1 receptor partial agonists SKF 83959 and SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SKF 77434 Hydrobromide and SCH 39166: Dopamine D1 Receptor Ligands
A comprehensive guide for researchers and drug development professionals on the pharmacological profiles of the D1 partial agonist SKF 77434 and the D1/D5 antagonist SCH 39166, supported by experimental data and detailed protocols.
This guide provides a detailed comparative analysis of two significant research compounds, SKF 77434 hydrobromide and SCH 39166, both of which target the dopamine D1-like receptor family. SKF 77434 is characterized as a selective dopamine D1 receptor partial agonist, while SCH 39166 (also known as Ecopipam) is a potent and selective dopamine D1/D5 receptor antagonist.[1][2][3] Understanding the distinct pharmacological properties of these molecules is crucial for their application in neuroscience research and for the development of novel therapeutics targeting dopaminergic systems.
In Vitro Pharmacological Profile: A Head-to-Head Comparison
The primary distinction between SKF 77434 and SCH 39166 lies in their intrinsic activity at the dopamine D1 receptor. SKF 77434 acts as a partial agonist, meaning it binds to and activates the receptor, but with a lower maximal effect compared to a full agonist.[3] In contrast, SCH 39166 is a competitive antagonist, binding to the receptor and blocking the action of endogenous dopamine and other agonists.[1][2]
Binding Affinity
Both compounds exhibit high affinity for the dopamine D1 receptor. However, SCH 39166 has been more extensively characterized across a wider range of dopamine and other neurotransmitter receptors, demonstrating its high selectivity for the D1-like family (D1 and D5) over D2-like receptors and various serotonin receptors.[2][4]
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor | This compound | SCH 39166 |
| Dopamine D1 | Data not available in direct comparison | 1.2 - 3.6[1][2] |
| Dopamine D5 | Data not available in direct comparison | 2.0[2] |
| Dopamine D2 | Data not available in direct comparison | >1000[1] |
| 5-HT1C | Data not available in direct comparison | 1327[5] |
| 5-HT2 | Data not available in direct comparison | >300[1] |
Note: Data for SKF 77434 binding affinities are not as readily available in a comparative format. The provided data for SCH 39166 is compiled from multiple sources and may reflect inter-laboratory variations.
Functional Activity
The functional activities of these compounds are a direct consequence of their agonist versus antagonist properties. SKF 77434 stimulates D1 receptor-mediated signaling, such as the activation of adenylyl cyclase, albeit to a lesser extent than a full agonist. One study suggests it has approximately 50% the efficacy of a full agonist.[3] Conversely, SCH 39166 potently blocks the dopamine-stimulated activation of adenylyl cyclase.[1]
Table 2: Comparative Functional Activities
| Parameter | This compound | SCH 39166 |
| Intrinsic Activity | Partial Agonist (~50% efficacy)[3] | Antagonist[1] |
| Functional Assay | Stimulation of adenylyl cyclase | Inhibition of dopamine-stimulated adenylyl cyclase[1] |
| Potency (Ki) | Not available | 9.1 nM[1] |
Signaling Pathways and Experimental Workflow
The differential effects of SKF 77434 and SCH 39166 on dopamine D1 receptor signaling can be visualized through their impact on the canonical adenylyl cyclase pathway.
A typical experimental workflow to determine the binding affinity of these compounds involves a competitive radioligand binding assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity (Ki) of unlabeled compounds like SKF 77434 and SCH 39166 for the dopamine D1 receptor.
1. Membrane Preparation:
-
Tissue (e.g., rat striatum) or cells expressing the dopamine D1 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
A fixed amount of the membrane preparation.
-
A fixed concentration of a suitable radioligand for the D1 receptor (e.g., [3H]SCH 23390).
-
A range of concentrations of the unlabeled test compound (SKF 77434 or SCH 39166).
-
-
For determining non-specific binding, a high concentration of a known D1 antagonist (e.g., unlabeled SCH 23390) is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine-Sensitive Adenylyl Cyclase Assay
This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP) via the D1 receptor.
1. Assay Preparation:
-
Prepare membranes from a tissue or cell line rich in D1 receptors, similar to the binding assay protocol.
2. Assay Procedure:
-
The reaction is carried out in tubes or plates containing:
-
The membrane preparation.
-
ATP (the substrate for adenylyl cyclase).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cAMP.
-
For antagonist assays (SCH 39166): a fixed concentration of dopamine to stimulate the enzyme.
-
A range of concentrations of the test compound (SKF 77434 or SCH 39166).
-
-
The reaction is initiated by the addition of ATP and incubated at 37°C for a specific time (e.g., 10-15 minutes).
3. Termination and Detection:
-
The reaction is stopped, often by heating or the addition of an acid.
-
The amount of cAMP produced is quantified using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
4. Data Analysis:
-
For agonists (SKF 77434), the concentration that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined.
-
For antagonists (SCH 39166), the concentration that inhibits 50% of the dopamine-stimulated cAMP production (IC50) is calculated, from which a Ki value can be derived.
Conclusion
This compound and SCH 39166 are valuable tools for investigating the dopamine D1 receptor system. Their opposing mechanisms of action—partial agonism versus antagonism—make them suitable for distinct experimental paradigms. While SCH 39166's high affinity and selectivity are well-documented, a more comprehensive in vitro characterization of SKF 77434, particularly in direct comparison, would be beneficial for the research community. The provided protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced roles of D1 receptor modulation in health and disease.
References
- 1. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. [3H]SCH39166, a D1 dopamine receptor antagonist: binding characteristics and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The binding of SCH 39166 and SCH 23390 to 5-HT1C receptors in porcine choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SKF 77434 Hydrobromide Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of SKF 77434 hydrobromide with other key dopamine D1 receptor agonists. Detailed experimental protocols for determining binding affinity are included, alongside visualizations of the experimental workflow and the dopamine D1 receptor signaling pathway to provide a thorough understanding of the methodologies and biological context.
Comparative Binding Affinity of Dopamine D1 Receptor Agonists
The binding affinity of a compound for its target receptor is a critical parameter in drug discovery and development. It is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities (Ki in nM) of this compound and other selected dopamine D1 receptor agonists for various dopamine receptor subtypes. This data is compiled from radioligand binding assays.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D5 (Ki, nM) | Selectivity (D2/D1) |
| SKF 77434 | 19.7 | 2425 | - | - | ~123 |
| SKF 83959 | 1.18 | 920 | 399 | 7.56 | ~780 |
| SKF 81297 | Agonist | - | - | - | - |
| Dihydrexidine | ~10-fold selective for D1/D5 over D2 | - | - | - | ~10 |
Note: The binding affinity values can vary between studies depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of an unlabeled compound like SKF 77434 for the dopamine D1 receptor.
I. Membrane Preparation
-
Homogenization: Frozen tissue (e.g., rat striatum) or cultured cells expressing the receptor of interest are homogenized in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[1]
-
Centrifugation: The homogenate is first centrifuged at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[1] The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[1]
-
Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated to wash the membranes.[1]
-
Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.[1]
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[1]
II. Competitive Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.[1]
-
Component Addition: To each well, the following are added in order:
-
150 µL of the prepared membrane homogenate (containing a specific amount of protein, e.g., 50-120 µg for tissue).[1]
-
50 µL of the unlabeled test compound (e.g., SKF 77434) at various concentrations. For determining non-specific binding, a high concentration of a known D1 antagonist (e.g., SCH 23390) is used. For total binding, buffer is added.
-
50 µL of a radioligand specific for the D1 receptor (e.g., [³H]SCH 23390) at a fixed concentration, typically at or below its Kd value.
-
-
Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[1]
-
Termination and Filtration: The incubation is stopped by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[1] This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added.[1] The radioactivity trapped on the filters is then measured using a scintillation counter.[1]
III. Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
Dopamine D1 Receptor Signaling Pathway
The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like SKF 77434, primarily couples to the Gs alpha subunit (Gαs/olf).[2][3] This initiates a signaling cascade that leads to the production of the second messenger cyclic AMP (cAMP).[2]
Caption: Dopamine D1 receptor signaling pathway.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay.
Caption: Workflow of a competitive binding assay.
References
A Comparative Guide to Self-Administration Studies of SKF 77434 Hydrobromide and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the self-administration profiles of the dopamine D1 receptor partial agonist SKF 77434 hydrobromide and its common alternatives, SKF 82958 and SKF 81297. The information presented is collated from preclinical studies in rodent and primate models, offering valuable insights for researchers designing and interpreting studies in the field of addiction and pharmacology.
Comparative Analysis of Self-Administration Behavior
The reinforcing effects of SKF 77434 and its analogs have been investigated across different species, yielding varied results. The following tables summarize the key quantitative findings from these self-administration studies.
Table 1: Self-Administration of D1 Receptor Agonists in Rats
| Compound | Dose Range (mg/kg/infusion) | Peak Mean Responses (infusions/session) | Study Findings |
| SKF 77434 | 0.01 - 0.3 | ~25 | Readily self-administered, producing an inverted U-shaped dose-response curve.[1] |
| SKF 82958 | 0.01 - 0.3 | ~30 | Readily self-administered, producing an inverted U-shaped dose-response curve.[1] |
Table 2: Self-Administration of D1 Receptor Agonists in Squirrel Monkeys
| Compound | Schedule | Dose Range (µg/kg/injection) | Mean Reinforcers per Session | Study Findings |
| SKF 77434 | Fixed-Ratio | 0.1 - 10 | Not significantly different from saline | Did not maintain self-administration under either a fixed-ratio or a second-order fixed-interval schedule.[2] |
| SKF 82958 | Fixed-Ratio | 0.03 - 3.2 | Up to ~100 | Maintained consistent self-administration under both fixed-ratio and second-order fixed-interval schedules.[2] |
| SKF 81297 | Fixed-Ratio | 0.1 - 10 | Up to ~80 | Maintained self-administration in the majority of monkeys under the fixed-ratio schedule but not the second-order fixed-interval schedule.[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are standardized protocols for intravenous self-administration studies in rats and rhesus monkeys, based on the cited literature.
Intravenous Self-Administration in Rats
This protocol is adapted from studies investigating the reinforcing effects of D1 receptor agonists.
1. Subjects:
-
Male Sprague-Dawley rats, weighing approximately 350g at the time of surgery.
-
Animals are individually housed with ad libitum access to food and water unless otherwise specified for the experimental design.
2. Surgical Preparation:
-
Rats are anesthetized with a ketamine/xylazine mixture.
-
A chronic indwelling cannula is implanted into the right jugular vein.
-
The cannula is passed subcutaneously to exit dorsally between the scapulae.
-
Animals are allowed a recovery period of 3-5 days post-surgery.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two levers.
-
An infusion pump is connected to the intravenous cannula via a tether and swivel system, allowing for freedom of movement.
-
A cue light is positioned above the active lever.
4. Training and Self-Administration Procedure:
-
Initial training involves daily sessions where responses on the active lever result in an intravenous infusion of a reinforcer (e.g., cocaine 0.75 mg/kg) on a fixed-ratio 1 (FR1) schedule.
-
Each infusion is paired with the presentation of a cue light.
-
Once stable responding is established, substitution tests are conducted with different doses of the test compound (e.g., SKF 77434) or saline.
-
Sessions typically last for 2 hours.
Intravenous Self-Administration in Rhesus Monkeys
This protocol is based on studies evaluating the effects of D1 receptor agonists on cocaine self-administration.
1. Subjects:
-
Adult rhesus monkeys with previous experience in self-administration studies.
-
Animals are housed individually with controlled access to food and water.
2. Surgical and Catheter Maintenance:
-
Monkeys are surgically implanted with a chronic indwelling intravenous catheter.
-
Catheter patency is maintained by regular flushing with heparinized saline.
3. Apparatus:
-
Primate operant conditioning chambers equipped with response levers and stimulus lights.
-
A drug delivery system connected to the intravenous catheter.
4. Self-Administration Procedure:
-
Monkeys are trained to self-administer cocaine under a fixed-ratio (e.g., FR 30) or a second-order schedule of reinforcement.
-
In a typical session, a specific number of lever presses results in a brief infusion of the drug, paired with a visual stimulus.
-
Once a stable baseline of cocaine self-administration is achieved, the effects of pretreating with the test compound (e.g., SKF 77434) are evaluated.
-
Dose-effect functions for cocaine self-administration are determined in the presence and absence of the test compound.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for Self-Administration Studies.
References
A Comparative Analysis: SKF 77434 Hydrobromide Versus Traditional Dopamine Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel dopamine D1 receptor partial agonist, SKF 77434 hydrobromide, and traditional antipsychotics that primarily target dopamine D2 receptors. This analysis is supported by available preclinical data and detailed experimental methodologies.
The landscape of antipsychotic drug development is continually evolving, with a shift towards exploring novel mechanisms of action beyond the classical dopamine D2 receptor blockade. One such avenue of investigation involves the modulation of the dopamine D1 receptor. This guide delves into a comparative analysis of this compound, a selective D1 receptor partial agonist, and traditional antipsychotics, exemplified by stalwarts like haloperidol and chlorpromazine.
Mechanism of Action: A Tale of Two Receptors
Traditional antipsychotics, often referred to as typical or first-generation antipsychotics, exert their therapeutic effects primarily by antagonizing dopamine D2 receptors.[1][2][3] This blockade is particularly effective in mitigating the positive symptoms of psychosis, such as hallucinations and delusions.[4] However, this mechanism is also associated with a significant burden of side effects, most notably extrapyramidal symptoms (EPS), which stem from the blockade of D2 receptors in the nigrostriatal pathway.[5][6]
In contrast, this compound represents a different therapeutic strategy by acting as a selective partial agonist at the dopamine D1 receptor.[7] The D1 receptor, coupled to Gs protein, activates adenylyl cyclase, a distinct signaling pathway compared to the Gi-coupled D2 receptor, which inhibits this enzyme.[8][9] The hypothesis underpinning the development of D1 agonists for psychosis is that they may offer a way to normalize dopamine signaling, potentially addressing negative and cognitive symptoms, with a reduced liability for EPS.[8]
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of this compound and two representative traditional antipsychotics, haloperidol and chlorpromazine, for dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | 5-HT2A (Ki, nM) |
| This compound | 1.18 (rat) | 920 (rat) | No significant affinity reported |
| Haloperidol | ~10 | ~1-2 | ~20-50 |
| Chlorpromazine | ~10 | ~10-20 | ~5-15 |
Note: Ki values can vary depending on the experimental conditions and tissue source. The values presented here are approximations from various sources for comparative purposes.
Preclinical Efficacy in Animal Models
The conditioned avoidance response (CAR) test is a widely used preclinical model to predict the efficacy of antipsychotic drugs. In this test, an animal learns to avoid an aversive stimulus by responding to a preceding conditioned stimulus. Effective antipsychotics selectively suppress this conditioned avoidance without impairing the animal's ability to escape the aversive stimulus.
For traditional antipsychotics, the effect on CAR is well-documented:
| Compound | Conditioned Avoidance Response (CAR) |
| This compound | Data not available |
| Haloperidol | ED50 ≈ 0.1 - 0.2 mg/kg (rat)[10] |
| Chlorpromazine | Effective at suppressing CAR |
Side Effect Profile: A Focus on Extrapyramidal Symptoms
A major differentiating factor between antipsychotic classes is their propensity to induce extrapyramidal symptoms (EPS). The catalepsy test in rodents is a widely accepted preclinical model for predicting EPS liability in humans. Catalepsy is characterized by a state of immobility and failure to correct an externally imposed posture.
While some studies have investigated the motor effects of SKF 77434, particularly in the context of cocaine addiction research, specific dose-response data for catalepsy induction are not as robustly documented as for traditional antipsychotics.[11]
| Compound | Catalepsy Induction |
| This compound | Data not available |
| Haloperidol | ED50 ≈ 0.23 - 0.42 mg/kg (male rats)[12] |
| Chlorpromazine | Induces catalepsy |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Caption: Dopamine D1 Receptor Signaling Pathway Activated by SKF 77434.
Caption: Dopamine D2 Receptor Signaling Pathway Blocked by Traditional Antipsychotics.
Caption: Preclinical Experimental Workflow for Antipsychotic Drug Evaluation.
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for specific dopamine receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the dopamine receptor of interest (e.g., D1 or D2) are prepared from cultured cells or brain tissue homogenates.
-
Radioligand Binding: A known concentration of a radiolabeled ligand (e.g., [³H]-SCH23390 for D1, [³H]-spiperone for D2) is incubated with the prepared membranes.
-
Competition Assay: The radioligand is co-incubated with varying concentrations of the unlabeled test compound (e.g., SKF 77434, haloperidol).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Conditioned Avoidance Response (CAR) Test
Objective: To assess the potential antipsychotic efficacy of a test compound.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of the box is equipped to deliver a mild electric foot shock.
-
Training: A conditioned stimulus (CS), such as a light or a tone, is presented for a short period (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild foot shock. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal does not move during the CS, it can escape the shock by moving to the other compartment during the US presentation (escape response).
-
Testing: Once the animals are trained to a stable level of avoidance, they are treated with the test compound or vehicle.
-
Data Collection: The number of avoidance responses, escape responses, and failures to escape are recorded.
-
Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures, indicating a specific effect on the conditioned behavior rather than general motor impairment.
Catalepsy Test
Objective: To evaluate the potential of a test compound to induce extrapyramidal side effects (EPS).
Methodology:
-
Apparatus: A horizontal bar raised a few centimeters above a flat surface.
-
Procedure: The animal is gently placed with its forepaws on the bar.
-
Data Collection: The time it takes for the animal to remove both forepaws from the bar and return to a normal posture is measured. This is often referred to as the descent latency.
-
Data Analysis: A significant increase in the descent latency in the drug-treated group compared to the vehicle-treated group is indicative of catalepsy and suggests a higher risk of inducing EPS.
Conclusion
This compound and traditional antipsychotics represent fundamentally different approaches to modulating the dopamine system for the treatment of psychosis. While traditional antipsychotics have a long-standing, albeit imperfect, track record based on D2 receptor antagonism, the D1 partial agonist SKF 77434 offers a novel mechanism with the potential for a different efficacy and side-effect profile.
The available preclinical data, particularly the receptor binding affinities, clearly distinguish these two classes of compounds. However, a comprehensive understanding of the in vivo effects of SKF 77434 in established animal models of psychosis is still emerging. Further direct comparative studies in models such as the conditioned avoidance response and catalepsy tests are crucial to fully elucidate the therapeutic potential and safety profile of D1 receptor partial agonists relative to traditional antipsychotic agents. This will be essential for guiding future drug development efforts in the pursuit of more effective and better-tolerated treatments for psychotic disorders.
References
- 1. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. acnp.org [acnp.org]
- 4. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antipsychotic - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 10. Haloperidol-induced disruption of conditioned avoidance responding: attenuation by prior training or by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissociation of cocaine-antagonist properties and motoric effects of the D1 receptor partial agonists SKF 83959 and SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of SKF 77434 Hydrobromide in Preclinical Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SKF 77434 hydrobromide, a selective dopamine D1 receptor partial agonist, with other key pharmacological tools used in preclinical research, particularly in the context of cocaine addiction. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways and workflows, this document aims to facilitate an objective assessment of SKF 77434's translational potential.
Comparative Pharmacological Data
The following table summarizes the quantitative pharmacological data for this compound and selected dopamine D1 receptor ligands. It is important to note that values are compiled from various sources and may reflect inter-laboratory variability.
| Compound | Target(s) | Action | Ki (nM) | IC50 (nM) | EC50/ED50 | Emax |
| SKF 77434 | D1-like receptors | Partial Agonist | - | 19.7 (D1-like) | - | - |
| D2-like receptors | 2425 (D2-like) | |||||
| SKF 82958 | D1 Receptor | Full Agonist | 4 (K0.5) | - | 491 nM (adenylate cyclase activity) | - |
| D2 Receptor | 73 (K0.5) | |||||
| SKF 81297 | D1-like receptors | Agonist | 1.9 | - | - | - |
| SCH 23390 | D1/D5 Receptors | Antagonist | 0.2 (D1), 0.3 (D5) | - | - | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Preclinical Cocaine Self-Administration Workflow.
Caption: In Vivo Microdialysis Experimental Workflow.
Experimental Protocols
Receptor Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound like SKF 77434 for dopamine receptors.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing the receptor of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]SCH 23390 for D1 receptors) to each well.
-
Add varying concentrations of the unlabeled test compound (e.g., SKF 77434).
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand to a set of wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a set period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cocaine Self-Administration in Rats
This protocol describes a common procedure to assess the effect of a test compound on the reinforcing properties of cocaine.
-
Surgical Preparation:
-
Anesthetize the rat and surgically implant a chronic indwelling catheter into the jugular vein.
-
Exteriorize the catheter on the back of the animal between the scapulae.
-
Allow the animal to recover for several days before starting the experiment.
-
-
Acquisition of Self-Administration:
-
Place the rat in an operant conditioning chamber equipped with two levers and a drug infusion pump connected to the catheter.
-
Train the rat to press one lever (the "active" lever) to receive an intravenous infusion of cocaine. Presses on the other lever (the "inactive" lever) have no consequence.
-
Initially, each press on the active lever results in a cocaine infusion (Fixed Ratio 1 schedule).
-
Once the behavior is acquired, the response requirement can be increased (e.g., to a Fixed Ratio 5 schedule, where five presses are required for an infusion).
-
-
Testing Procedure:
-
Once stable responding is established, administer the test compound (e.g., SKF 77434) or vehicle at various pretreatment times before the self-administration session.
-
Place the animal in the operant chamber and allow it to self-administer cocaine for a set duration (e.g., 2 hours).
-
Record the number of presses on both the active and inactive levers and the number of cocaine infusions.
-
-
Data Analysis:
-
Compare the number of cocaine infusions earned following pretreatment with the test compound to the number earned after vehicle administration.
-
A decrease in cocaine infusions may indicate that the test compound reduces the reinforcing effects of cocaine.
-
In Vivo Microdialysis for Dopamine Measurement
This protocol details a method for measuring extracellular dopamine levels in a specific brain region of a freely moving animal.
-
Surgical Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula aimed at the brain region of interest (e.g., the nucleus accumbens).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover for 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow the system to equilibrate for a period to establish a stable baseline of dopamine levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (e.g., SKF 77434) or vehicle.
-
Continue to collect dialysate samples at regular intervals to measure changes in dopamine levels following drug administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Separate dopamine from other neurochemicals in the sample.
-
Quantify the concentration of dopamine in each sample by comparing it to known standards.
-
-
Data Analysis:
-
Express the dopamine concentrations in the post-drug samples as a percentage of the average baseline concentration.
-
Compare the effects of the test compound on dopamine levels to those of the vehicle.
-
Discussion and Translational Potential
This compound's profile as a selective D1 receptor partial agonist has positioned it as a valuable tool for investigating the role of D1 receptor signaling in various physiological and pathological processes, notably in the context of substance use disorders.
Comparison with Alternatives:
-
SKF 82958 (Full Agonist): As a full agonist, SKF 82958 produces a maximal response at the D1 receptor. In preclinical studies, it has been shown to support self-administration, suggesting a rewarding effect.[1] This contrasts with the partial agonism of SKF 77434, which may offer a more nuanced modulation of the dopamine system, potentially reducing abuse liability while still engaging the target receptor.
-
SKF 81297 (Agonist): Similar to SKF 82958, SKF 81297 is another potent D1 receptor agonist. Studies have shown that while it can substitute for cocaine in some behavioral paradigms, its effects can differ from those of cocaine, highlighting the complexity of D1 receptor pharmacology.
-
SCH 23390 (Antagonist): In contrast to the agonists, the D1 receptor antagonist SCH 23390 blocks the effects of dopamine at this receptor. It has been shown to attenuate the behavioral effects of cocaine.[2] However, the complete blockade of D1 receptors can also lead to significant motor side effects. The partial agonism of SKF 77434 may provide a "middle ground," potentially reducing the reinforcing effects of cocaine without the profound motor disruption associated with full antagonists.
Translational Potential of SKF 77434 Research:
The research on SKF 77434 holds translational potential for the development of pharmacotherapies for cocaine addiction. As a partial agonist, it could theoretically occupy D1 receptors, preventing the full agonistic effect of a surge in dopamine induced by cocaine, thereby dampening its rewarding effects. At the same time, its intrinsic, albeit lower, efficacy might help to alleviate withdrawal symptoms and craving by maintaining a basal level of D1 receptor stimulation.
Preclinical studies have provided some support for this hypothesis. For instance, SKF 77434 has been shown to attenuate the behavioral stimulant and discriminative stimulus effects of cocaine in squirrel monkeys, with less severe motor disruptions compared to a D1 antagonist.[2] Furthermore, chronic administration of SKF 77434 in rhesus monkeys produced a dose-dependent reduction in cocaine self-administration.[3]
However, the path to clinical application is not without challenges. The reinforcing effects of some D1 agonists, including SKF 77434 itself in certain paradigms, raise concerns about their own abuse potential.[1] Moreover, the complex interplay between D1 and other dopamine receptor subtypes, as well as other neurotransmitter systems, necessitates a thorough understanding of the compound's full pharmacological profile.
Future Directions:
Further research is warranted to fully elucidate the therapeutic window of D1 receptor partial agonists like SKF 77434. This includes:
-
Head-to-head comparison studies: Directly comparing the efficacy and side-effect profiles of various D1 partial agonists in well-established animal models of different stages of the addiction cycle (e.g., acquisition, maintenance, extinction, and relapse).
-
Investigation of long-term effects: Assessing the consequences of chronic D1 partial agonist treatment on neuroadaptations associated with addiction.
-
Exploration of combination therapies: Investigating whether co-administration of a D1 partial agonist with compounds targeting other neurotransmitter systems could enhance therapeutic efficacy and minimize side effects.
References
Head-to-head comparison of SKF 77434 hydrobromide and other benzazepines
A Comprehensive Head-to-Head Comparison of SKF 77434 Hydrobromide and Other Benzazepines for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the benzazepine this compound with other notable benzazepines, focusing on their pharmacological properties and performance in key preclinical assays. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction to this compound and Other Benzazepines
This compound is a selective partial agonist for the dopamine D1-like receptors.[1] It belongs to the benzazepine chemical class, a group of compounds known for their interaction with dopamine receptors. This guide provides a head-to-head comparison of SKF 77434 with other key benzazepines that have been instrumental in dopamine receptor research. These include the partial agonist SKF 83959, the full agonists SKF 81297 and SKF 82958, and the antagonist SCH 23390. These compounds are frequently used as pharmacological tools to investigate the role of the D1 receptor in various physiological and pathological processes, including motor control, reward, and addiction.[2][3]
Quantitative Data Comparison
The following tables summarize the binding affinities and in vivo effects of SKF 77434 and other selected benzazepines, providing a quantitative basis for their comparison.
Table 1: Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D5 Receptor (Ki, nM) | Reference |
| SKF 77434 | 19.7 (IC50) | 2425 (IC50) | - | [4][5] |
| SKF 83959 | 1.18 | 920 | 7.56 | [6][7][8] |
| SKF 81297 | 1.9 | - | - | [2] |
| SKF 82958 | 4 (K0.5) | 73 (K0.5) | - | [9] |
| SCH 23390 | 0.2 | - | 0.3 |
Note: Ki values represent the inhibition constant, indicating the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity. IC50 and K0.5 are related measures of potency.
Table 2: Comparison of In Vivo Effects
| Compound | Primary Activity | Locomotor Activity | Reinforcing Effects (Self-Administration) | Reference |
| SKF 77434 | D1 Partial Agonist | Potentiates horizontal movement and rearing | Readily self-administered by rats | [2][3] |
| SKF 83959 | D1 Partial Agonist/Antagonist | Less severe motor disruption than D1 antagonists | Attenuates cocaine's behavioral effects | |
| SKF 81297 | D1 Full Agonist | Stimulates locomotor activity | Does not produce place conditioning | |
| SKF 82958 | D1 Full Agonist | Potentiates horizontal movement and rearing | Readily self-administered by rats; produces place preference | [2] |
| SCH 23390 | D1 Antagonist | Blocks D1 agonist-induced locomotor activity | Blocks reinforcing effects of cocaine |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Dopamine D1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D1 receptor.
Materials:
-
Rat striatal tissue or cells expressing the human dopamine D1 receptor.
-
[3H]-SCH 23390 (radioligand).
-
Test compounds (SKF 77434, etc.).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a reaction tube, add the membrane preparation, [3H]-SCH 23390 at a concentration near its Kd (e.g., 0.3 nM), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-SCH 23390 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Locomotor Activity Assay in Rodents
Objective: To assess the effect of D1 receptor agonists on spontaneous locomotor activity.
Materials:
-
Male Wistar rats or Swiss-Webster mice.
-
Test compounds (SKF 77434, etc.) dissolved in a suitable vehicle (e.g., saline).
-
Locomotor activity chambers equipped with infrared beams to automatically track movement.
Procedure:
-
Habituation: Place the animals individually in the locomotor activity chambers and allow them to habituate for a period (e.g., 30-60 minutes) before drug administration.
-
Drug Administration: Administer the test compound or vehicle via a specific route (e.g., subcutaneous or intraperitoneal injection).
-
Data Collection: Immediately after injection, record locomotor activity (e.g., horizontal movements, rearing) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data by binning the activity counts into time intervals (e.g., 5-minute bins) to observe the time course of the drug's effect. Compare the total activity counts between different treatment groups using appropriate statistical tests (e.g., ANOVA).
Intravenous Self-Administration Study in Rats
Objective: To evaluate the reinforcing effects of D1 receptor agonists.
Materials:
-
Male Sprague-Dawley rats.
-
Intravenous catheters.
-
Operant conditioning chambers equipped with two levers, a syringe pump, and a drug delivery system.
-
Test compounds (SKF 77434, etc.) dissolved in sterile saline.
Procedure:
-
Surgery: Surgically implant a chronic intravenous catheter into the jugular vein of each rat. Allow for a recovery period.
-
Training: Train the rats to self-administer a reinforcing substance (e.g., cocaine) by pressing one of two levers (the "active" lever) to receive an intravenous infusion. The other lever ("inactive" lever) has no programmed consequence. A fixed-ratio (FR) schedule of reinforcement is typically used (e.g., FR1, where one press results in one infusion).
-
Substitution: Once a stable baseline of responding for the training drug is established, substitute the training drug with different doses of the test compound or saline.
-
Data Collection: Record the number of responses on both the active and inactive levers for each session.
-
Data Analysis: Compare the number of infusions earned for the test compound across different doses and against saline. A significantly higher number of infusions for the test compound compared to saline indicates that the compound has reinforcing effects.
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling pathway.
Experimental Workflow for Comparing Benzazepine Effects
Caption: Experimental workflow for comparing benzazepines.
References
- 1. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the discriminative-stimulus effects of SKF 38393 with those of other dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of daily SKF 38393, quinpirole, and SCH 23390 treatments on locomotor activity and subsequent sensitivity to apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine D1 receptors involved in locomotor activity and accumbens neural responses to prediction of reward associated with place - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opposing Effects of Dopamine D1- and D2-Like Agonists on Intracranial Self-Stimulation in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine D1-like receptor activation decreases nicotine intake in rats with short or long access to nicotine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of SKF 77434 Hydrobromide: A Procedural Guide for Laboratory Personnel
** chercheurs, scientifiques et professionnels du développement de médicaments, ce guide fournit des informations de sécurité et logistiques essentielles pour l'élimination appropriée du SKF 77434 hydrobromide, un agoniste partiel sélectif des récepteurs de la dopamine D1. Le respect de ces procédures est essentiel pour garantir la sécurité du laboratoire, la conformité réglementaire et la protection de l'environnement.
En tant que composé neuroactif puissant, le this compound doit être traité comme un déchet chimique dangereux. Une élimination inappropriée, telle que le rejet dans les égouts ou les ordures ménagères, est illégale et peut avoir de graves conséquences.
I. Évaluation des risques et équipement de protection individuelle (EPI)
Avant de manipuler le this compound pour l'élimination, il est impératif d'effectuer une évaluation des risques spécifique au site. L'équipement de protection individuelle (EPI) minimum requis comprend :
-
Protection des yeux : Lunettes de sécurité avec écrans latéraux ou lunettes de protection.
-
Protection des mains : Gants en nitrile ou autre matériau résistant aux produits chimiques.
-
Vêtements de protection : Blouse de laboratoire ou combinaison.
Pour la manipulation de quantités plus importantes ou en cas de risque de génération de poussière, des mesures de protection respiratoire et des systèmes de confinement spécialisés peuvent être nécessaires.
II. Procédure d'élimination étape par étape
La procédure suivante décrit les étapes pour l'élimination sûre du this compound pur et des déchets contaminés.
-
Ségrégation des déchets :
-
Séparez le this compound pur et les matériaux fortement contaminés (par exemple, les déversements absorbés) des déchets de laboratoire de routine.
-
Les articles contaminés (par exemple, les pointes de pipette, les tubes, la verrerie) doivent être collectés séparément.
-
-
Conditionnement des déchets :
-
Déchets solides : Placez le this compound solide dans un récipient robuste et étanche, clairement étiqueté. Si vous utilisez le récipient d'origine, assurez-vous qu'il est en bon état.
-
Déchets liquides : Recueillez les solutions contenant du this compound dans un récipient en plastique ou en verre compatible et étanche. Il est préférable d'utiliser des bouteilles en plastique pour réduire le risque de bris.
-
Déchets contaminés : Placez les articles contaminés jetables dans un sac en plastique transparent à l'intérieur d'un conteneur de déchets chimiques désigné. La verrerie contaminée doit être collectée dans un récipient résistant à la perforation.
-
-
Étiquetage des déchets :
-
Chaque conteneur de déchets doit être clairement étiqueté avec une étiquette de déchet dangereux.
-
L'étiquette doit inclure :
-
Le nom chimique complet : "this compound"
-
La mention "Déchet dangereux"
-
Les principaux dangers (par exemple, "Toxique en cas d'ingestion")
-
La date de début d'accumulation
-
Le nom du chercheur principal et le numéro du laboratoire
-
-
-
Stockage des déchets :
-
Stockez les conteneurs de déchets dans une zone de stockage de déchets désignée, sécurisée et bien ventilée, à l'écart des zones de travail.
-
Assurez-vous que les déchets incompatibles sont séparés pour éviter les réactions dangereuses.
-
-
Demande d'enlèvement des déchets :
-
Suivez les procédures de votre institution pour demander l'enlèvement des déchets dangereux. Cela implique généralement de contacter le service de santé et de sécurité environnementale (EHS) ou un service équivalent.
-
Ne dépassez pas les limites de volume de déchets autorisées pour le stockage en laboratoire.
-
III. Procédures en cas de déversement
En cas de déversement de this compound :
-
Alertez immédiatement le personnel à proximité et évacuez la zone si nécessaire.
-
Équipez-vous de l'EPI approprié avant de tenter de nettoyer.
-
Contenez le déversement avec un matériau absorbant inerte (par exemple, de la vermiculite ou du sable).
-
Recueillez soigneusement le matériau contaminé dans un conteneur de déchets dangereux étiqueté.
-
Décontaminez la zone du déversement avec une solution détergente, suivie d'eau.
-
Signalez tous les déversements à votre superviseur de laboratoire et au service EHS.
IV. Considérations sur l'inactivation chimique
Bien que la recherche explore des méthodes telles que la dégradation par oxydation avancée (par exemple, UV/H₂O₂) et l'hydrolyse pour le traitement des déchets pharmaceutiques, il n'existe actuellement aucun protocole validé et standardisé pour l'inactivation chimique du this compound dans un cadre de laboratoire. L'utilisation de telles méthodes sans validation appropriée peut être dangereuse et est déconseillée. La méthode d'élimination privilégiée reste l'enlèvement par un programme de gestion des déchets dangereux agréé.
Avis de non-responsabilité : Ce guide est destiné à fournir des informations générales. Consultez toujours les fiches de données de sécurité (FDS) spécifiques au produit, les protocoles de votre institution et les réglementations locales pour des instructions complètes sur la manipulation et l'élimination en toute sécurité.
Visualisations
Diagramme de flux de travail pour l'élimination
Le diagramme suivant illustre le processus de prise de décision pour l'élimination correcte du this compound.
Essential Safety and Operational Guide for Handling SKF 77434 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of SKF 77434 hydrobromide, a selective dopamine D1-like receptor partial agonist. The following procedural guidance is based on established best practices for handling potent, powdered research chemicals in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, the following recommendations are based on general principles of laboratory safety for handling chemical compounds with unknown specific hazards. All personnel must conduct a thorough risk assessment before beginning any work with this compound and consult their institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This is a last line of defense and should be used in conjunction with proper engineering controls such as a fume hood.
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1-rated, chemical splash goggles. | Protects eyes from splashes of solutions or airborne powder. |
| Face Shield | Worn in addition to safety goggles. | Provides a secondary barrier against splashes, especially when handling larger quantities or during vigorous mixing. | |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended. | Prevents skin contact with the compound. Immediately replace if contaminated. |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
2.1. Engineering Controls:
-
Chemical Fume Hood: All weighing and preparation of stock solutions of this compound must be conducted in a certified chemical fume hood to control airborne powders and vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
2.2. Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing:
-
Use an analytical balance inside the fume hood.
-
Employ a spatula for transferring the powder to a weigh boat.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Dissolving:
-
Add the desired solvent to the vessel containing the weighed powder.
-
Cap the vessel securely before mixing.
-
If sonication or vortexing is required, ensure the container is properly sealed.
-
-
Storage:
-
Store the solid compound and stock solutions in clearly labeled, sealed containers.
-
Follow the manufacturer's recommendations for storage temperature, typically at -20°C or -80°C for long-term stability.[1]
-
-
Decontamination:
-
Wipe down the work surface in the fume hood with a suitable decontaminating solution (e.g., 70% ethanol) after each use.
-
Thoroughly clean all non-disposable equipment that has come into contact with the compound.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Container | Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Collect all unused powder, contaminated weigh boats, and other solid materials in a dedicated, sealed container. |
| Liquid Waste | Labeled Hazardous Waste Container | Dispose of all solutions containing this compound in a designated, sealed container for hazardous liquid waste. |
| Contaminated PPE | Labeled Hazardous Waste Bag | Place all used gloves, disposable lab coats, and other contaminated PPE in a clearly marked hazardous waste bag. |
| Sharps | Sharps Container | Dispose of any needles or other sharps used for injections in a designated sharps container. |
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
Visual Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
